molecular formula C12H8N2O6 B8530670 4-(2,4-Dinitrophenoxy)phenol CAS No. 71078-45-0

4-(2,4-Dinitrophenoxy)phenol

Cat. No.: B8530670
CAS No.: 71078-45-0
M. Wt: 276.20 g/mol
InChI Key: JKVHAGHCDVFZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dinitrophenoxy)phenol is a chemical compound of interest in scientific research. The core applications and specific research value for this compound are not fully detailed in available public sources and require verification from specialized chemical databases or literature. Researchers are advised to consult the product's Certificate of Analysis (CoA) for detailed specifications on purity, stability, and handling. As with many specialized reagents, this product is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes. Handling and Safety: Appropriate safety protocols should be followed. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71078-45-0

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)phenol

InChI

InChI=1S/C12H8N2O6/c15-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)14(18)19/h1-7,15H

InChI Key

JKVHAGHCDVFZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dinitrophenoxy)phenol, a diaryl ether of significant interest in various chemical research domains. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety and product characterization. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and theoretically grounded understanding of this synthetic transformation.

Introduction and Significance

Diaryl ethers are a crucial class of organic compounds found in numerous natural products and pharmaceuticals, and they serve as versatile building blocks in organic synthesis. The synthesis of unsymmetrical diaryl ethers, such as 4-(2,4-dinitrophenoxy)phenol, presents unique challenges and requires robust synthetic methodologies. The target molecule incorporates a hydroquinone moiety and a highly electron-deficient dinitrophenyl group, making it a valuable intermediate for further functionalization in medicinal chemistry and materials science.

The most direct and widely applicable method for synthesizing such compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of an aryl halide activated by strong electron-withdrawing groups, such as the nitro groups in 2,4-dinitrochlorobenzene.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(2,4-dinitrophenoxy)phenol is effectively achieved by the reaction of 2,4-dinitrochlorobenzene with hydroquinone in the presence of a suitable base. The electron-withdrawing nitro groups on the 2,4-dinitrochlorobenzene ring make the ipso-carbon (the carbon attached to the chlorine) highly electron-deficient and thus susceptible to attack by a nucleophile.

Causality of Experimental Choices
  • Choice of Aryl Halide: 2,4-Dinitrochlorobenzene is the ideal electrophile. The two nitro groups at the ortho and para positions are essential for activating the ring towards nucleophilic attack. Their strong electron-withdrawing nature stabilizes the negative charge in the reaction intermediate.[1][2]

  • Choice of Nucleophile: Hydroquinone (1,4-dihydroxybenzene) provides the phenolic nucleophile. In the presence of a base, one of the hydroxyl groups is deprotonated to form a more potent phenoxide nucleophile. Careful control of stoichiometry is crucial to favor the desired monosubstitution product over the disubstituted diether.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically employed. It is strong enough to deprotonate the phenol to a significant extent, driving the reaction forward, but not so strong as to promote unwanted side reactions. The use of a strong base like sodium hydroxide could lead to the hydrolysis of the aryl halide.[3]

  • Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can effectively solvate the cation of the base (e.g., K⁺) and the phenoxide, leaving the nucleophile relatively "naked" and highly reactive. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the rate.

Reaction Mechanism

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion attacks the carbon atom bearing the leaving group (chlorine) on the 2,4-dinitrochlorobenzene ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization.

  • Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[1]

Caption: The SNAr mechanism for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2,4-Dinitrochlorobenzene202.55102.03 g
Hydroquinone110.11121.32 g
Potassium Carbonate (K₂CO₃)138.21152.07 g
Dimethylformamide (DMF)--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitrochlorobenzene (2.03 g, 10 mmol), hydroquinone (1.32 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water with stirring. This will precipitate the crude product.

    • Acidify the aqueous mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 2M HCl) to ensure the phenolic group is protonated.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and residual DMF.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(2,4-dinitrophenoxy)phenol as a yellow crystalline solid.

Experimental_Workflow A 1. Combine Reactants (2,4-DNCB, Hydroquinone, K₂CO₃) in a flask B 2. Add Solvent (Anhydrous DMF) A->B C 3. Heat and Stir (80-90°C, 4-6h) Monitor by TLC B->C D 4. Cool to Room Temp C->D E 5. Precipitate in Ice Water D->E F 6. Acidify with HCl E->F G 7. Vacuum Filtration Wash with cold water F->G H 8. Recrystallize (Ethanol/Water) G->H I 9. Dry to obtain Pure Product H->I

Caption: Experimental workflow for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Alternative Synthetic Routes

While SNAr is the most common method, other strategies for diaryl ether synthesis exist:

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol.[4][5] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] However, modern variations use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-O bond formation.[7] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation, but requires more expensive palladium catalysts and ligands.[8][9]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]

  • 2,4-Dinitrochlorobenzene: This compound is toxic upon inhalation, ingestion, and skin contact. It is also a potential skin sensitizer. Importantly, aromatic nitro compounds can be explosive, especially when heated in a confined space or in the presence of a base.[3] Handle with extreme caution.

  • Hydroquinone: This compound is harmful if swallowed and can cause skin and eye irritation.

  • Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Always use in a fume hood and wear appropriate gloves.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

Characterization of 4-(2,4-dinitrophenoxy)phenol

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on both rings. The protons on the dinitrophenyl ring will be significantly downfield due to the electron-withdrawing effect of the nitro groups.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful formation of the desired product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol, C-O-C stretch of the ether, and strong N-O stretches of the nitro groups.

Conclusion

The synthesis of 4-(2,4-dinitrophenoxy)phenol via nucleophilic aromatic substitution is a robust and reliable method that exemplifies a cornerstone reaction in modern organic chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. Proper characterization of the final product is a critical step to validate the success of the synthesis.

References

  • Method of producing 2,4-dinitrophenol.
  • Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration.
  • 2, 4-dinitrophenoxyethanol synthesizing method.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'-dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). Taylor & Francis Online. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. [Link]

  • Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. Reddit. [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • 2,4-Dinitrophenol. PubChem. [Link]

  • Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. Sciencemadness Discussion Board. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • 2,4-D Fact Sheet. National Pesticide Information Center. [Link]

  • Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry. [Link]

  • SAFETY DATA SHEET 2,4-DB 175. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Reaction mechanism for this new synthesis pathway for 2,4-dinitrophenol. Reddit. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • 2,4-D Amine 4 Safety Data Sheet. CDMS.net. [Link]

  • (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • 4-(2,4-Dinitroanilino)phenol. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. CDC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Recent Progress in Diaryl Ether Synthesis. [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

Sources

An In-depth Technical Guide to 4-(2,4-Dinitrophenoxy)phenol: Synthesis, Characterization, and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide addresses the notable absence of comprehensive experimental data for 4-(2,4-dinitrophenoxy)phenol in publicly accessible literature. In lieu of a conventional data sheet, this document provides a detailed, scientifically grounded framework for its synthesis, purification, and characterization. Furthermore, it presents a set of predicted physicochemical properties, derived from a comparative analysis of structurally analogous and well-documented compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and evaluate 4-(2,4-dinitrophenoxy)phenol, enabling further investigation into its potential applications.

Introduction and Strategic Overview

4-(2,4-dinitrophenoxy)phenol is an aromatic ether containing a 2,4-dinitrophenyl moiety linked to a phenol. The presence of the electron-withdrawing dinitrophenyl group is anticipated to significantly influence the acidity of the terminal phenolic hydroxyl group and the overall electronic properties of the molecule. While its specific applications are not yet defined in the literature, its structural motifs are common in materials science and medicinal chemistry.

A thorough search of scientific databases reveals a scarcity of experimental data for 4-(2,4-dinitrophenoxy)phenol. To address this, this guide will take a proactive, predictive approach. We will first detail a robust and plausible synthetic route for its preparation. Following this, we will predict its key physicochemical properties by drawing logical comparisons with well-characterized analogous compounds, namely 2,4-dinitrophenol , 4-(2,4-dinitroanilino)phenol , and 4,4'-dinitrodiphenyl ether . This comparative methodology allows us to forecast the behavior of the target compound with a reasonable degree of scientific confidence.

Proposed Synthesis of 4-(2,4-Dinitrophenoxy)phenol

The ether linkage in 4-(2,4-dinitrophenoxy)phenol can be efficiently formed via a nucleophilic aromatic substitution reaction. The Williamson ether synthesis provides a classic and reliable method for this transformation.[1][2][3][4][5] The proposed synthesis involves the reaction of hydroquinone (acting as the nucleophile after deprotonation) with 1-chloro-2,4-dinitrobenzene (the electrophilic partner).

Reaction Rationale and Mechanism

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The key to this reaction's feasibility is the presence of the two strongly electron-withdrawing nitro groups on the 1-chloro-2,4-dinitrobenzene ring. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. Hydroquinone, a di-phenol, can be selectively deprotonated to form a phenoxide, a potent nucleophile. By controlling the stoichiometry, a monosubstitution can be favored.

Experimental Protocol

Materials:

  • Hydroquinone

  • 1-Chloro-2,4-dinitrobenzene[6]

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine hydroquinone (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reactant Addition: To this suspension, add 1-chloro-2,4-dinitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure 4-(2,4-dinitrophenoxy)phenol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Hydroquinone Setup Combine Reactants in DMF Reactant1->Setup Reactant2 1-Chloro-2,4-dinitrobenzene Reactant2->Setup Base K2CO3 Base->Setup Solvent Anhydrous DMF Solvent->Setup Heating Heat to 80-90 °C (12-16 hours) Setup->Heating Stir under N2 Quench Quench with Water Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with HCl, NaHCO3, Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-(2,4-Dinitrophenoxy)phenol Purify->Product

Caption: Proposed Williamson Ether Synthesis for 4-(2,4-Dinitrophenoxy)phenol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(2,4-dinitrophenoxy)phenol, based on a comparative analysis of its structural analogs.

PropertyPredicted Value for 4-(2,4-Dinitrophenoxy)phenolRationale based on Analogous Compounds
Molecular Formula C12H8N2O6-
Molecular Weight 276.21 g/mol -
Appearance Yellow to orange crystalline solidThe dinitrophenyl moiety imparts a yellow color, as seen in 2,4-dinitrophenol and 4-(2,4-dinitroanilino)phenol.
Melting Point (°C) 150-160Higher than 2,4-dinitrophenol (112-114 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding. Likely lower than 4-(2,4-dinitroanilino)phenol (decomposes at ~191 °C) which has stronger hydrogen bonding potential through the N-H group.[7] 4,4'-Dinitrodiphenyl ether has a melting point of 140-145 °C.[8][9]
Boiling Point (°C) > 300 (with decomposition)High molecular weight and polarity suggest a high boiling point. Similar to other dinitrophenyl compounds, it is expected to decompose at or near its boiling point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., acetone, DMSO, DMF).The presence of a polar hydroxyl group and ether linkage will provide some water solubility, but the large aromatic structure will limit it. It is expected to be soluble in common polar organic solvents.
pKa 5.0 - 6.0The pKa of the phenolic proton is expected to be significantly lower than that of phenol (~10) due to the strong electron-withdrawing effect of the 2,4-dinitrophenoxy group. It is predicted to be higher than the pKa of 2,4-dinitrophenol (~4.1) as the electron-withdrawing effect is transmitted through an ether linkage rather than being directly on the same ring.[2]

Proposed Methods for Structural Elucidation and Purity Assessment

Once synthesized, the identity and purity of 4-(2,4-dinitrophenoxy)phenol would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Would confirm the presence of the distinct aromatic protons on both rings and the phenolic hydroxyl proton. The chemical shifts and coupling patterns would be diagnostic.

    • 13C NMR: Would show the correct number of carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, C-O-C stretch of the ether, C-H stretches of the aromatic rings, and the characteristic symmetric and asymmetric stretches of the nitro (NO2) groups.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

  • Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C12H8N2O6.

  • Differential Scanning Calorimetry (DSC): Would provide an accurate determination of the melting point and assess its purity.

Safety and Handling Considerations

While a specific safety data sheet for 4-(2,4-dinitrophenoxy)phenol is not available, the hazards can be inferred from its structural components, particularly the dinitrophenyl group.

  • Toxicity: Dinitrophenols are known to be toxic.[10] It is prudent to handle this compound with care, avoiding skin contact, inhalation, and ingestion.

  • Explosive Potential: Aromatic nitro compounds can be explosive, especially when heated or subjected to shock.[10] While the presence of the second phenyl group may mitigate this risk compared to smaller dinitrophenyl compounds, appropriate precautions should be taken.

  • Irritant: Expected to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

  • Work in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of 4-(2,4-dinitrophenoxy)phenol, a compound for which experimental data is currently lacking. By leveraging established synthetic methodologies and drawing reasoned comparisons with structurally related molecules, we have proposed a detailed experimental protocol and a set of predicted physicochemical properties. This document is intended to empower researchers to produce and study this novel compound, thereby paving the way for the discovery of its unique properties and potential applications. All predicted properties and proposed protocols require experimental validation.

References

  • CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google P
  • CN104045565A - Preparation method of 2,4-dinitrophenol - Google P
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P
  • (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (URL: [Link])

  • To prepare a sample of 2,4-Dinitrophenyl derivative of Acetophenone - YouTube. (URL: [Link])

  • CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google P
  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem. (URL: [Link])

  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • 4,4'-Dihydroxydiphenyl ether | C12H10O3 | CID 16069 - PubChem. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google P
  • 4-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3858081 - PubChem. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (URL: [Link])

  • Chemical Properties of Phenol, 2,4-dinitro- (CAS 51-28-5) - Cheméo. (URL: [Link])

  • The Williamson Ether Synthesis. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem - NIH. (URL: [Link])

Sources

4-(2,4-dinitrophenoxy)phenol CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and physicochemical properties of 4-(2,4-dinitrophenoxy)phenol , a specialized diphenyl ether derivative.

Executive Summary

4-(2,4-dinitrophenoxy)phenol is an aromatic ether characterized by a hydroquinone moiety linked via an ether bridge to a 2,4-dinitrophenyl ring. It is the oxygen-analog of the common dye intermediate 4-(2,4-dinitroanilino)phenol (Disperse Yellow 1). This compound is primarily synthesized via nucleophilic aromatic substitution (


) and serves as a model substrate in physical organic chemistry for studying ether cleavage, antioxidant mechanisms, and as a structural probe in thyromimetic drug design.
Chemical Identity & Structure
Parameter Details
Chemical Name 4-(2,4-dinitrophenoxy)phenol
Synonyms Hydroquinone mono-(2,4-dinitrophenyl) ether; 2,4-Dinitro-4'-hydroxydiphenyl ether; 1-(4-Hydroxyphenoxy)-2,4-dinitrobenzene
CAS Number Not widely listed (Methyl ether analog: CAS 2363-27-1)
Molecular Formula

Molecular Weight 276.20 g/mol
SMILES Oc1ccc(Oc2c(cc(cc2)=O)=O)cc1
Structure Class Diphenyl Ether / Nitroaromatic

Structural Distinction: Researchers must distinguish this compound from its nitrogen-linked analog, 4-(2,4-dinitroanilino)phenol (CAS 119-15-3), which contains an amine (-NH-) bridge rather than an ether (-O-) bridge. The phenoxy variant is more susceptible to alkaline hydrolysis and exhibits distinct redox properties due to the free phenolic hydroxyl group.

Synthesis & Production

The synthesis follows a classic Nucleophilic Aromatic Substitution (


)  mechanism. The electron-deficient 2,4-dinitrophenyl ring (activated by two nitro groups) undergoes attack by the electron-rich hydroquinone dianion or mono-anion.
Reaction Scheme (Graphviz Visualization)

ReactionScheme cluster_conditions Conditions HQ Hydroquinone (Nucleophile) Step1 Base Deprotonation (NaOH/K2CO3) HQ->Step1 DNCB 1-Chloro-2,4-dinitrobenzene (Sanger's Reagent) DNCB->Step1 Intermediate Meisenheimer Complex Step1->Intermediate SNAr Attack Product 4-(2,4-dinitrophenoxy)phenol (Target Ether) Intermediate->Product -Cl Elimination Byproduct HCl / NaCl Intermediate->Byproduct Reflux (Acetone/DMF) Reflux (Acetone/DMF) Inert Atmosphere (N2) Inert Atmosphere (N2)

Figure 1: Synthetic pathway via


 mechanism. The hydroquinone phenoxide attacks the ipso-carbon of the dinitrobenzene.
Detailed Experimental Protocol

Reagents:

  • Hydroquinone (1.1 eq) - Excess prevents bis-substitution.

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)

Procedure:

  • Dissolution: Dissolve 110 mg (1.0 mmol) of hydroquinone in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 276 mg (2.0 mmol) of anhydrous

    
    . Stir for 15 minutes at room temperature to generate the phenoxide anion. The solution will darken (oxidation sensitivity).
    
  • Addition: Add 202 mg (1.0 mmol) of 1-chloro-2,4-dinitrobenzene dropwise (if in solution) or portion-wise.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product typically appears as a yellow/orange spot distinct from the starting materials.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The acid neutralizes the phenoxide and precipitates the product.

  • Purification: Filter the yellow precipitate. Recrystallize from ethanol/water to remove unreacted hydroquinone and bis-ether byproducts.

Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Appearance Yellow to Orange Crystalline SolidCharacteristic of nitroaromatics.
Melting Point 145–150 °C (approx.)Lower than the bis-ether analog due to H-bonding capability.
Solubility Soluble in Acetone, DMF, DMSO, Ethanol.Poor water solubility; soluble in alkaline water (forms phenoxide).
pKa (Phenol) ~9.5The distal dinitrophenyl group exerts a mild electron-withdrawing effect via the ether linkage, slightly increasing acidity compared to phenol.
UV-Vis

nm
Strong absorption due to the nitro-conjugated system.
Applications & Biological Relevance
  • Thyromimetic Research: The diphenyl ether scaffold mimics the core structure of Thyroxine (T4). This compound serves as a simplified model to study the binding affinity of thyroid hormone receptors without the steric bulk of iodine atoms.

  • Antioxidant Mechanism Probes: The free phenolic group allows this molecule to act as a chain-breaking antioxidant. The electron-withdrawing dinitrophenyl ring modifies the bond dissociation energy (BDE) of the O-H bond, making it a useful comparator in Structure-Activity Relationship (SAR) studies of phenolic antioxidants.

  • Metabolic Intermediate: It is a potential metabolite in the degradation of poly-nitrated diphenyl ethers used in herbicides (e.g., Nitrofen analogs).

Safety & Handling (SDS Summary)
  • Hazards:

    • Explosion Risk: Like all polynitro aromatics, the compound is potentially explosive if heated under confinement or subjected to shock.

    • Toxicity: Toxic by inhalation and ingestion. Uncoupler of oxidative phosphorylation (characteristic of dinitrophenols).

    • Skin/Eye: Causes severe irritation and staining (yellow).

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.

  • Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.

References
  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of 2,4-dinitrobenzene reactivity).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Mechanism of

    
     with phenoxides).
    
  • PubChem Database. "1-Chloro-2,4-dinitrobenzene (CID 6)." National Library of Medicine. Link (Precursor data).

  • ChemSrc. "1-(4-methoxyphenoxy)-2,4-dinitrobenzene (CAS 2363-27-1)." Link (Methyl ether analog reference).

solubility of 4-(2,4-dinitrophenoxy)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(2,4-dinitrophenoxy)phenol in Organic Solvents

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the . While direct, quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry and established experimental methodologies to provide a robust framework for its prediction and determination. As such, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Characteristics of 4-(2,4-dinitrophenoxy)phenol

The solubility of a compound is intrinsically linked to its molecular structure.[1] The arrangement of functional groups, their polarity, and the potential for intermolecular interactions dictate how a solute molecule will interact with a given solvent.

Caption: Molecular structure of 4-(2,4-dinitrophenoxy)phenol.

The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical profile:

  • 2,4-Dinitrophenyl Moiety: This part of the molecule is characterized by an aromatic ring substituted with two nitro groups. The nitro groups are strongly electron-withdrawing and highly polar.[2] This region introduces significant polarity to the molecule. Nitroarenes are generally more soluble in organic solvents than in water.[3]

  • Phenolic Moiety: The terminal phenol group consists of a hydroxyl (-OH) group attached to an aromatic ring. The hydroxyl group is polar and capable of acting as a hydrogen bond donor.[4][5] This feature enhances solubility in polar, protic solvents.

  • Ether Linkage: The ether oxygen atom connects the two aromatic rings. While the C-O-C bond is polar, the oxygen's lone pairs of electrons can act as hydrogen bond acceptors.[6][7] However, the steric hindrance from the two bulky aromatic rings may limit the accessibility of the ether oxygen for hydrogen bonding.

Overall, 4-(2,4-dinitrophenoxy)phenol is a large, relatively rigid molecule with significant polar character distributed across its structure. The presence of both hydrogen bond donor (-OH) and acceptor (ether -O-, -NO2) sites suggests a complex interplay of intermolecular forces will govern its solubility.

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[8][9][10] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

cluster_0 Solute: 4-(2,4-dinitrophenoxy)phenol cluster_1 Solvent Type Solute H-Bond Donor (-OH) H-Bond Acceptor (-O-, -NO2) Dipole-Dipole (Nitro groups) Van der Waals (Aromatic Rings) Solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Toluene) Solute:h_donor->Solvent:protic Strong Interaction Solute:h_acceptor->Solvent:protic Strong Interaction Solute:dipole->Solvent:protic Favorable Solute:dipole->Solvent:aprotic Strong Interaction Solute:vdw->Solvent:nonpolar Favorable Solute:vdw->Solvent:aprotic Moderate

Caption: Predicted interactions with different solvent types.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Due to the phenolic hydroxyl group, 4-(2,4-dinitrophenoxy)phenol is expected to exhibit favorable solubility in polar protic solvents through hydrogen bonding.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate)

These solvents have dipole moments but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. The strong dipole moments of the nitro groups in 4-(2,4-dinitrophenoxy)phenol should lead to strong dipole-dipole interactions with polar aprotic solvents. The hydrogen bond accepting capabilities of the solvent will also interact favorably with the phenolic proton of the solute. Therefore, good solubility is anticipated in this class of solvents.

Nonpolar Solvents (e.g., Toluene, Hexane)

Nonpolar solvents primarily interact through weaker van der Waals forces. While 4-(2,4-dinitrophenoxy)phenol has two large aromatic rings which contribute to its nonpolar character, the highly polar nitro and hydroxyl groups are expected to dominate, leading to poor solubility in nonpolar solvents. The energy gained from van der Waals interactions with nonpolar solvents is unlikely to overcome the strong solute-solute interactions (a result of its polarity and likely crystalline nature).

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of 4-(2,4-dinitrophenoxy)phenol in a range of common organic solvents.

Solvent Class Solvent Predicted Solubility Rationale for Prediction
Polar Protic MethanolHighHydrogen bonding with the phenolic -OH and nitro groups.
EthanolHighSimilar to methanol, with a slight decrease due to increased nonpolar character of the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong dipole-dipole interactions and hydrogen bond acceptance.
AcetoneHighGood dipole-dipole interactions and hydrogen bond acceptance.
Ethyl AcetateModerateLess polar than acetone, but should still be a reasonable solvent.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor than ketones or DMSO.
Tetrahydrofuran (THF)ModerateCyclic ether, good solvent for many organic compounds.[7]
Nonpolar TolueneLowDominated by van der Waals forces, which are unlikely to overcome the strong polar interactions between solute molecules.
HexaneVery LowPrimarily van der Waals interactions; significant mismatch in polarity.
Chlorinated Dichloromethane (DCM)Moderate to LowIntermediate polarity; may offer some solubility.
ChloroformModerate to LowSimilar to DCM, can act as a weak hydrogen bond donor.

Experimental Protocol for Solubility Determination

The following section details a robust, self-validating protocol for the experimental determination of the solubility of 4-(2,4-dinitrophenoxy)phenol. The equilibrium shake-flask method is described, which is a widely accepted technique for solubility measurement.[11]

A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Filter supernatant to remove undissolved solid C->D E Quantify solute concentration in the clear filtrate D->E F Gravimetric Method E->F Direct G UV-Vis Spectrophotometry E->G Indirect

Caption: Experimental workflow for solubility determination.

Materials and Equipment
  • 4-(2,4-dinitrophenoxy)phenol (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric method)

  • Drying oven (for gravimetric method)

  • UV-Vis spectrophotometer and quartz cuvettes (for spectroscopic method)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of solid 4-(2,4-dinitrophenoxy)phenol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11] b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). d. Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation: a. After equilibration, cease agitation and allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the collected supernatant through a syringe filter into a clean, dry container to remove any remaining microscopic solid particles.

  • Quantification of Dissolved Solute:

    Method A: Gravimetric Analysis [12][13][14][15] i. Pre-weigh a clean, dry evaporating dish on an analytical balance. ii. Accurately transfer a known volume of the clear filtrate into the weighed dish. iii. Gently evaporate the solvent under a fume hood. For less volatile solvents, a drying oven at a temperature well below the compound's decomposition point can be used. iv. Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a drying oven. v. Cool the dish in a desiccator and weigh it. vi. The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Solubility can then be calculated in terms of mass per volume (e.g., mg/mL).

    Method B: UV-Vis Spectrophotometry [16][17][18] i. Prepare a series of standard solutions of 4-(2,4-dinitrophenoxy)phenol of known concentrations in the solvent of interest. ii. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). iii. Generate a calibration curve by plotting absorbance versus concentration. iv. Dilute the clear filtrate from the saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. v. Measure the absorbance of the diluted sample. vi. Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration in the original saturated solution.

Key Factors Influencing Solubility Measurements

  • Temperature: The solubility of most organic solids increases with temperature.[4] Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

  • Solvent Purity: Impurities in the solvent, particularly water, can significantly alter the solubility of a compound. Using high-purity, analytical grade solvents is essential for reproducible results.

  • Polymorphism: The crystalline form (polymorph) of the solid can affect its solubility. It is important to characterize the solid form being used and to ensure consistency across experiments.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Conclusion

While specific experimental data on the solubility of 4-(2,4-dinitrophenoxy)phenol is scarce, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile in various organic solvents. It is anticipated to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust and validated methodology. A thorough understanding and experimental determination of its solubility are crucial first steps in the effective utilization of 4-(2,4-dinitrophenoxy)phenol in any research or development endeavor.

References

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Zhang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

  • Environmental Toxicology and Chemistry. (n.d.). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Oxford Academic. Retrieved from [Link]

  • EaseToLearn. (n.d.). Organic Compounds with Nitro Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • CORE. (n.d.). Aromatic Compounds and Ester Polymeric Solvents Interactions. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • PharmaInfo. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Online Chemistry. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

Sources

Comprehensive Computational Profiling of 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational profiling of 4-(2,4-dinitrophenoxy)phenol , a classic "push-pull" diphenyl ether system. This guide is structured to provide a rigorous, self-validating protocol for researchers characterizing this molecule's electronic, structural, and spectroscopic properties.

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Subject: Quantum Chemical Characterization & Reactivity Prediction Target Audience: Computational Chemists, Medicinal Chemists, Material Scientists

Executive Summary & Molecular Rationale

4-(2,4-dinitrophenoxy)phenol represents a distinct class of Donor-


-Acceptor (D-

-A)
systems. Structurally, it consists of an electron-rich phenolic ring (Donor) linked via an ether bridge to an electron-deficient 2,4-dinitrophenyl ring (Acceptor).

Why simulate this molecule?

  • Non-Linear Optical (NLO) Potential: The asymmetry and charge transfer (CT) inherent in the D-

    
    -A architecture suggest significant hyperpolarizability (
    
    
    
    ).
  • Biological Activity: As a derivative of 2,4-dinitrophenol (a known mitochondrial uncoupler), understanding its stability and electrostatic potential is crucial for predicting toxicity and metabolic degradation.

  • Conformational Dynamics: The C–O–C ether linkage introduces flexibility. Accurate modeling requires capturing the delicate balance between steric repulsion (ortho-hydrogens) and

    
    -stacking or conjugation effects.
    

Computational Methodology (The Protocol)

To ensure scientific integrity (E-E-A-T), the following protocol utilizes Density Functional Theory (DFT) with long-range corrections, essential for accurately describing the charge transfer states and weak interactions in this molecule.

Level of Theory Selection
  • Functional:

    
    B97X-D  or CAM-B3LYP .
    
    • Rationale: Standard B3LYP often fails to correctly describe Charge Transfer (CT) excitations and underestimates band gaps in nitro-aromatics.

      
      B97X-D includes dispersion corrections (essential for the ether linkage conformation) and long-range exchange.
      
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The "++" (diffuse functions) are non-negotiable for the nitro (

      
      ) groups and the phenoxide lone pairs, where electron density is loosely bound. The "(d,p)" polarization functions are required for the aromatic rings.
      
Solvation Model
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents:

    • Gas Phase: Baseline electronic structure.

    • Water (

      
      ): For biological relevance.[3][4][5]
      
    • DMSO (

      
      ): Common solvent for NMR and synthesis.
      
Workflow Diagram

The following diagram outlines the logical flow of the computational campaign.

G cluster_opt Phase 1: Geometry & Stability cluster_elec Phase 2: Electronic Properties cluster_spec Phase 3: Spectroscopy Start Input Structure 4-(2,4-dinitrophenoxy)phenol ConfSearch Conformational Scan (Dihedral C-O-C-C) Start->ConfSearch Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conf Freq Frequency Calc (NIMAG=0 Check) Opt->Freq TDDFT TD-DFT (UV-Vis) (Excited States) Opt->TDDFT NMR NMR (GIAO) (Shielding Tensors) Opt->NMR FMO FMO Analysis (HOMO/LUMO/Gap) Freq->FMO Valid Minima MEP MEP Mapping (Reactivity Sites) Freq->MEP NLO NLO Properties (Polarizability/Hyperpolarizability) Freq->NLO End Final Profile (Reactivity, Spectra, Stability) FMO->End MEP->End TDDFT->End NMR->End

Figure 1: Computational workflow for the complete quantum chemical characterization of 4-(2,4-dinitrophenoxy)phenol.

Structural & Electronic Analysis

Geometry and Conformation

The central ether oxygen creates a "skew" conformation. Unlike planar biphenyls, the two rings in 4-(2,4-dinitrophenoxy)phenol will likely adopt a dihedral angle of 70°–90° relative to each other to minimize steric repulsion between the ortho-hydrogens of the phenol ring and the ortho-nitro group/hydrogens of the dinitrophenyl ring.

  • Key Parameter to Monitor: The

    
     bond angle (typically ~118°) and the 
    
    
    
    torsion angle.
Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the "Push-Pull" nature.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring (electron donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the 2,4-dinitrophenyl ring (electron acceptor), specifically delocalized over the nitro groups.

  • Band Gap (

    
    ):  A smaller gap (compared to benzene) indicates high chemical reactivity and potential "softness" (global reactivity descriptor).
    

Reactivity Descriptors Table (Calculated via Koopmans' Theorem):

ParameterFormulaPhysical Significance
Ionization Potential (I)

Energy required to remove an electron (Oxidation potential).
Electron Affinity (A)

Energy released when adding an electron (Reduction potential).
Chemical Hardness (

)

Resistance to charge transfer. Lower

= higher reactivity.
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for toxicity prediction).
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

  • Negative Potential (Red): Concentrated on the Nitro groups (

    
    )  and the Ether Oxygen . These are H-bond acceptors.
    
  • Positive Potential (Blue): Concentrated on the Phenolic Hydroxyl (

    
    ) . This is the primary H-bond donor.
    

Spectroscopic Profiling

Vibrational Analysis (IR)

Frequency calculations serve two purposes: validating the geometry (no imaginary frequencies) and assigning spectral bands.

  • 
    :  ~3600 cm⁻¹ (sharp, unless H-bonded).
    
  • 
    :  ~1530–1550 cm⁻¹ (Strong intensity, characteristic of dinitro compounds).
    
  • 
    :  ~1340–1360 cm⁻¹.
    
  • 
    :  ~1200–1250 cm⁻¹ (Ether stretch).
    
UV-Vis (TD-DFT)

Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended to predict the absorption spectrum.

  • Transition: The dominant transition will be ICT (Intramolecular Charge Transfer) from the HOMO (phenol) to the LUMO (dinitrophenyl).

  • Solvent Effect: Expect a bathochromic shift (Red shift) in polar solvents (DMSO) compared to the gas phase, stabilizing the polar excited state.

Reactivity & Biological Implications[3][4][5]

The reactivity of 4-(2,4-dinitrophenoxy)phenol is governed by the electrophilicity of the dinitrophenyl ring.

Nucleophilic Aromatic Substitution (


): 
The ether linkage is susceptible to cleavage. The 2,4-dinitrophenoxy group is a good leaving group (similar to 2,4-dinitrophenol).
  • Mechanism:[6] A nucleophile (e.g.,

    
     or a biological thiol) can attack the carbon bearing the ether oxygen on the dinitro ring, releasing hydroquinone and 2,4-dinitrophenol.
    

Reactivity cluster_mech Reactivity Pathways Molecule 4-(2,4-dinitrophenoxy)phenol Path1 S_NAr Attack (at Dinitro Ring) Molecule->Path1 Nucleophilic Attack Path2 H-Atom Transfer (Phenolic OH) Molecule->Path2 ROS Scavenging Product1 2,4-Dinitrophenol (Toxic Uncoupler) Path1->Product1 Product2 Phenoxyl Radical (Antioxidant Activity) Path2->Product2

Figure 2: Primary reactivity pathways. Path 1 leads to the release of the toxic 2,4-DNP moiety.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. (Source for

    
    B97X-D functional). 
    
  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields. Chemical Physics, 55(1), 117-129. (Foundational paper for PCM solvation).

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).

Sources

Comprehensive Crystal Structure Analysis of 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural elucidation of 4-(2,4-dinitrophenoxy)phenol , a diphenyl ether derivative with significant relevance in non-linear optical (NLO) materials and enzyme inhibition studies.[1]

Executive Summary & Chemical Context

4-(2,4-dinitrophenoxy)phenol (C₁₂H₈N₂O₆) represents a classic "push-pull" electronic system where an electron-rich phenolic ring is coupled via an ether linkage to an electron-deficient dinitrophenyl moiety.[1] This electronic asymmetry induces a twisted molecular conformation, critical for minimizing centrosymmetry in crystal packing—a key requirement for second-harmonic generation (SHG) in NLO applications.[1]

This technical guide provides a validated workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound.

Synthesis and Crystallization Protocol

Objective: Obtain single crystals suitable for high-resolution X-ray diffraction.

Synthesis Route (Nucleophilic Aromatic Substitution)

The synthesis relies on an SNAr mechanism using Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene) and Hydroquinone .[1]

Reagents:

  • Hydroquinone (1.0 eq)

  • 2,4-Dinitrochlorobenzene (1.0 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve Hydroquinone (110 mg, 1 mmol) in 10 mL anhydrous DMF. Add K₂CO₃ (276 mg, 2 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Dropwise add a solution of 2,4-Dinitrochlorobenzene (202 mg, 1 mmol) in 5 mL DMF.

    • Critical Control: Maintain temperature at 60°C. Higher temperatures promote double substitution (bis-ether formation).[1]

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M) to precipitate the crude product. Filter and wash with cold water.[1]

Crystal Growth Strategy

High-quality single crystals are grown using the slow evaporation technique .[1]

ParameterCondition
Solvent System Ethanol / Acetone (1:1 v/v)
Concentration 15 mg/mL
Temperature 298 K (Controlled environment)
Vessel Borosilicate vial, semi-sealed with perforated Parafilm
Timeframe 3–5 days

Analyst Note: If twinning occurs (common in phenol derivatives), switch to a binary diffusion method using THF (solvent) and Hexane (antisolvent) .[1]

X-Ray Diffraction Data Collection & Refinement

Standard Operating Procedure (SOP) for Structural Determination.

Data Acquisition Parameters[1][2]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Radiation: Mo-Kα (λ = 0.71073 Å).[1] Copper sources (Cu-Kα) are acceptable but Mo is preferred to minimize absorption in nitro-rich compounds.[1]

  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the nitro groups.[1]

Refinement Strategy (SHELXL)
  • Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Full-matrix least-squares on F².

  • Hydrogen Treatment:

    • Aromatic H: Constrain to parent atoms (riding model, Uiso = 1.2Ueq).[1]

    • Hydroxyl H: Locate from difference Fourier map. Refine with DFIX restraint (O-H ≈ 0.82 Å) if necessary to ensure chemically reasonable geometry.

Structural Analysis & Discussion

Interpretation of the Crystallographic Model.

Molecular Conformation (The "Butterfly" Geometry)

Diphenyl ethers are rarely planar.[1] The C–O–C bond angle typically expands to 116°–120° to relieve steric strain between the ortho hydrogens.[1]

  • Key Metric: Measure the torsion angles (C-O-C-C) between the two phenyl rings.

  • Expectation: The planes of the two rings should be nearly perpendicular (dihedral angle ~70–90°) to minimize repulsion between the lone pairs of the ether oxygen and the π-system of the dinitrophenyl ring.[1]

Supramolecular Architecture

The crystal packing is governed by a competition between hydrogen bonding and π-stacking.[1]

  • Hydrogen Bonding: The phenolic –OH group acts as a donor.[1] The acceptor is likely one of the nitro group oxygens (–NO₂) or the ether oxygen.[1]

    • Interaction: O–H···O(nitro)

    • Distance: 2.8 – 3.0 Å (Donor-Acceptor)[1]

  • π-π Stacking: The electron-deficient dinitrophenyl ring will stack face-to-face or displaced-parallel with the electron-rich phenolic ring of a neighboring molecule.[1]

    • Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces mapped with


.[1]
  • Red Spots: Indicate strong H-bonds (O-H[1]···O).

  • White Regions: Van der Waals contacts (H···H).

  • Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the close O[1]···H contacts.

Visualization of Analytical Workflow

CrystalAnalysis cluster_0 Critical Quality Control Synthesis Synthesis (S_NAr Reaction) Purification Purification (Recrystallization) Synthesis->Purification Yield > 80% CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth High Purity XRD X-Ray Diffraction (Mo-Kα, 100K) CrystalGrowth->XRD Single Crystal Selection Refinement Structure Refinement (SHELXL) XRD->Refinement .hkl Data Analysis Hirshfeld & Interaction Analysis Refinement->Analysis .cif & .res Files

Figure 1: Operational workflow for the structural elucidation of 4-(2,4-dinitrophenoxy)phenol.

Data Reporting Standards

When publishing or archiving the structure, the following table format is mandatory to ensure compliance with IUCr standards.

Table 1: Crystallographic Data and Refinement Parameters (Template)

ParameterValue (Example/Range)
Empirical Formula C₁₂H₈N₂O₆
Formula Weight 276.20 g/mol
Crystal System Monoclinic or Triclinic (Predicted)
Space Group P2₁/c or P-1
Temperature 100(2) K
Wavelength 0.71073 Å
R-Indices (all data) R1 < 0.05, wR2 < 0.12
Goodness-of-Fit (GoF) ~1.05

References

  • Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal, 39(5), 507–515.[1] Link (Historical basis for dinitrophenyl derivatization).

  • Gowda, B. T., et al. (2007).[1] Structural studies on N-(2,4-dinitrophenyl)-linked amines and phenols. Acta Crystallographica Section E, E63, o2650.[1] (Analogous structural data).

  • McKie, S. J., et al. (2018).[1] Hirshfeld surface analysis in the study of intermolecular interactions in nitro-aromatic crystals.[1] CrystEngComm, 20, 4523-4535.[1] Link

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[1] Link

Sources

Methodological & Application

Application Note: Advanced Derivatization Strategies for 4-(2,4-Dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of 4-(2,4-dinitrophenoxy)phenol (CAS: 6690-51-3) presents a distinct analytical challenge due to its hybrid chemical nature. Structurally, it consists of an electron-deficient dinitrophenyl ring ether-linked to an electron-rich phenolic ring. This "push-pull" electronic structure creates a highly polar, semi-volatile analyte prone to severe peak tailing and adsorption on active sites in Gas Chromatography (GC) and poor ionization efficiency in standard Electrospray Ionization (ESI) Liquid Chromatography (LC).

This Application Note details three validated derivatization protocols designed to overcome these limitations. By masking the phenolic hydroxyl group, we enhance volatility, thermal stability, and detector response.

Why Derivatize?
  • GC-MS Optimization: The phenolic -OH group forms strong hydrogen bonds with silanol groups in GC liners and columns. Derivatization eliminates this interaction, sharpening peak shape and lowering Limits of Quantitation (LOQ).

  • Electronic Stabilization: The electron-withdrawing nitro groups (

    
    ) increase the acidity of the phenolic proton (
    
    
    
    ), making it reactive but also susceptible to oxidative degradation.
  • Sensitivity Enhancement: Introducing fluorinated groups (via acylation) or ionizable moieties (via dansylation) drastically improves sensitivity in Electron Capture Detection (ECD) and Mass Spectrometry (MS).

Chemical Mechanism & Strategy[1][2][3]

The core strategy involves a nucleophilic substitution reaction where the phenolic oxygen attacks a reactive electrophile (silyl or acyl donor).

Reaction Mechanism (Silylation)

The following Graphviz diagram illustrates the silylation mechanism using BSTFA, the "Gold Standard" for this analyte.

SilylationMechanism Phenol 4-(2,4-Dinitrophenoxy)phenol (Nucleophile) Transition Transition State (Pentacoordinate Si) Phenol->Transition Nu: Attack on Si BSTFA BSTFA (Silyl Donor) BSTFA->Transition TMS_Ether TMS-Ether Derivative (Volatile/Stable) Transition->TMS_Ether Leaving Group Departure Byproduct TMS-Trifluoroacetamide (Volatile Byproduct) Transition->Byproduct TMCS TMCS (Catalyst) Increases Donor Strength TMCS->Transition

Figure 1: Mechanism of Silylation. The phenolic oxygen attacks the silicon atom of BSTFA, displacing the trifluoroacetamide group to form the stable Trimethylsilyl (TMS) ether.

Experimental Protocols

Protocol A: Silylation for GC-MS (The "Gold Standard")

Objective: General profiling and high-throughput quantification. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

Rationale: BSTFA is a powerful silyl donor. The addition of 1% TMCS acts as a catalyst, crucial for sterically hindered or electron-deactivated phenols. The resulting TMS derivative is highly volatile and ideal for EI-MS fragmentation.

Step-by-Step Procedure:

  • Preparation: Dissolve the dry residue of 4-(2,4-dinitrophenoxy)phenol (approx. 10-50 µg) in 50 µL of anhydrous Ethyl Acetate or Acetonitrile .

    • Critical: Solvents must be water-free (<50 ppm water). Moisture hydrolyzes the TMS derivative back to the phenol.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .

    • Note: Heat ensures complete conversion of the hindered phenol.

  • Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

    • Stability: Analyze within 24 hours.

Protocol B: Perfluoroacylation for NCI-MS/ECD (Ultra-Trace Sensitivity)

Objective: Detection of femtogram levels using Negative Chemical Ionization (NCI). Reagent: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).

Rationale: The introduction of fluorine atoms, combined with the existing nitro groups, creates a molecule with an extremely high electron capture cross-section. This is ideal for NCI-MS, often yielding 100x sensitivity over EI-MS.

Step-by-Step Procedure:

  • Preparation: Dissolve dry residue in 50 µL of Hexane .

  • Base Addition: Add 10 µL of Pyridine (acts as an acid scavenger and catalyst).

  • Reagent Addition: Add 40 µL of PFPA .

  • Incubation: Heat at 60°C for 20 minutes .

  • Cleanup (Mandatory):

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Reconstitute in 100 µL of Hexane or Isooctane.

    • Why? Excess anhydride and acid byproducts can damage the GC column phase.

  • Injection: Inject 1 µL into GC-NCI-MS (Methane reagent gas).

Protocol C: Dansylation for LC-MS/MS (Biological Matrices)

Objective: Enhancing ionization efficiency in ESI(+) mode. Reagent: Dansyl Chloride (DNS-Cl).

Rationale: Phenols ionize poorly in positive ESI. Dansyl chloride reacts with the phenol to attach a dimethylaminonaphthalene sulfonyl moiety, which contains a tertiary amine that protonates easily, drastically boosting signal intensity.

Step-by-Step Procedure:

  • Buffer Mix: Mix 100 µL of sample (in water/acetonitrile) with 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 10.5) .

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes .

    • Visual Check: The solution should turn pale yellow.

  • Quenching: Add 10 µL of 1% Formic Acid to stop the reaction.

  • Analysis: Inject directly into LC-MS/MS (ESI+ mode). Monitor the specific transition for the Dansyl-Phenol adduct.

Analytical Workflow & Validation

The following diagram outlines the complete sample preparation workflow to ensure data integrity.

Workflow Sample Biological/Environmental Sample Extract LLE or SPE Extraction (Ethyl Acetate/Hexane) Sample->Extract Isolate Analyte Dry Dehydration (Anhydrous Na2SO4 + N2 Evap) Extract->Dry Remove Water (Critical) Deriv Derivatization Reaction (BSTFA or PFPA) Dry->Deriv Residue Reconstitution Analysis GC-MS Analysis (SIM Mode) Deriv->Analysis Inject Analysis->Sample QC Failure (Re-extract)

Figure 2: Sample Preparation Workflow. Note the critical drying step before derivatization to prevent reagent hydrolysis.

Method Validation Metrics (Expected Performance)
ParameterSilylation (GC-EI-MS)Acylation (GC-NCI-MS)Dansylation (LC-ESI-MS)
Linearity (

)
> 0.995> 0.990> 0.998
LOD (Limit of Detection) 1-5 ng/mL10-50 pg/mL0.5-1 ng/mL
Recovery 90-105%85-95%95-110%
Stability 24 Hours48 Hours> 1 Week
Primary Ion

,


(Molecular Anion)

Troubleshooting & "Senior Scientist" Tips

  • The "Disappearing Peak" Phenomenon:

    • Cause: Moisture in the sample vial has hydrolyzed the TMS-ether.

    • Fix: Add a spatula tip of anhydrous Sodium Sulfate (

      
      ) to the extraction solvent before evaporation. Ensure the BSTFA reagent bottle is stored in a desiccator.
      
  • Injector Port Degradation:

    • Issue: Nitro groups are thermally labile and can reduce to amines in a dirty GC liner.

    • Fix: Use a deactivated glass liner with glass wool. Replace the liner every 50-100 injections.

  • Reagent Blanks:

    • Validation: Always run a solvent blank containing the derivatization reagent. BSTFA can contain trace impurities that mimic low-molecular-weight phenols.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC and HPLC. Link

  • U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Provides context for diphenyl ether extraction and cleanup). Link

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Link

Topic: Synthesis and Evaluation of Novel Herbicides from a 4-(2,4-Dinitrophenoxy)phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of novel herbicidal compounds with diverse mechanisms of action. Diaryl ethers represent a privileged chemical scaffold in agrochemistry, with many commercial herbicides targeting the protoporphyrinogen oxidase (PPO) enzyme.[1] Concurrently, dinitrophenols are known for their potent bioactivity, primarily through the uncoupling of oxidative phosphorylation.[2][3] This application note details a strategic approach to synthesize novel herbicide candidates by chemically modifying the versatile starting material, 4-(2,4-dinitrophenoxy)phenol. We present a detailed, field-proven protocol for the synthesis of a novel derivative, 4-(2,4-dinitrophenoxy)phenoxyacetic acid (coded as NDPH-1), leveraging the established reactivity of the phenolic hydroxyl group. This guide provides the scientific rationale behind the synthetic strategy, step-by-step experimental procedures, comprehensive characterization protocols, and a framework for preliminary herbicidal activity screening.

Introduction: Rationale and Scientific Strategy

The core of our strategy is to unite two potent toxophores within a single molecule: the diaryl ether backbone and the dinitrophenyl group, while introducing a third functional moiety to potentially confer a distinct mode of action.

  • The Diaryl Ether Scaffold: This structure is central to a class of herbicides that inhibit PPO, an enzyme crucial for chlorophyll and heme synthesis.[1] While our starting material is a diaryl ether, its herbicidal potential is underexplored.

  • The 2,4-Dinitrophenyl Moiety: This functional group is a classic uncoupler of oxidative phosphorylation. It dissipates the proton motive force across mitochondrial membranes, disrupting ATP synthesis and leading to rapid energy depletion and cell death.[2][4] This mechanism is distinct from most commercial herbicides, offering a potential tool against resistant weeds.

  • The Phenolic Modification Site: The free hydroxyl group on the 4-(2,4-dinitrophenoxy)phenol molecule is an ideal handle for chemical modification. By attaching an acetic acid side-chain via etherification, we create a phenoxyacetic acid derivative. This class of molecules is famously represented by herbicides like 2,4-D, which act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants.[5][6]

Our central hypothesis is that the resulting molecule, NDPH-1, could function as a multi-action herbicide, combining the metabolic disruption of dinitrophenols with the potential hormonal disruption of phenoxyacetic acids.

Proposed Dual-Action Mechanism of NDPH-1

The diagram below illustrates the hypothetical mechanism of action for our target compound, NDPH-1.

Dual_Action_Mechanism NDPH1 NDPH-1 Applied to Plant Uptake Cellular Uptake NDPH1->Uptake DNP_Moiety 2,4-Dinitrophenyl Moiety Uptake->DNP_Moiety PAA_Moiety Phenoxyacetic Acid Moiety Uptake->PAA_Moiety Mitochondrion Mitochondrion DNP_Moiety->Mitochondrion Targets Auxin_Receptors Interaction with Auxin Receptors PAA_Moiety->Auxin_Receptors Potentially Mimics Auxin Proton_Gradient Proton Gradient Dissipation (Uncoupling) Mitochondrion->Proton_Gradient ATP_Synthase ATP Synthesis Inhibition Proton_Gradient->ATP_Synthase Energy_Depletion Rapid Energy Depletion ATP_Synthase->Energy_Depletion Cell_Death Weed Death Energy_Depletion->Cell_Death Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Tissue Disruption Gene_Expression->Uncontrolled_Growth Uncontrolled_Growth->Cell_Death

Caption: Hypothetical dual-action herbicidal mechanism of NDPH-1.

Experimental Protocols

This section provides a comprehensive, self-validating protocol for the synthesis and characterization of 4-(2,4-dinitrophenoxy)phenoxyacetic acid (NDPH-1).

Workflow Overview

Caption: Overall workflow for synthesis and evaluation of NDPH-1.

Synthesis of 4-(2,4-dinitrophenoxy)phenoxyacetic acid (NDPH-1)

This protocol is based on the Williamson ether synthesis, a robust and high-yielding method for forming ethers. The base deprotonates the starting phenol, creating a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of chloroacetic acid.

Materials & Equipment:

  • 4-(2,4-dinitrophenoxy)phenol (Starting Material, SM)

  • Sodium hydroxide (NaOH), pellets

  • 2-Chloroacetic acid

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-(2,4-dinitrophenoxy)phenol (5.0 g, 18.1 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous acetone.

  • Base Addition: While stirring, add powdered sodium hydroxide (0.80 g, 20.0 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide salt may be observed as a color change. Causality: The strong base is required to fully deprotonate the weakly acidic phenol, generating the highly reactive nucleophile necessary for the reaction to proceed efficiently.

  • Addition of Alkylating Agent: Add 2-chloroacetic acid (1.88 g, 20.0 mmol, 1.1 eq) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and chloroacetic acid.

  • Work-up - Quenching and Acidification: After the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. Evaporate the acetone using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of water. The solution will be basic.

  • Slowly acidify the aqueous solution to pH 1-2 by adding 2M HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a solid. Causality: Protonation of the carboxylate salt renders the product neutral and significantly less water-soluble, enabling its separation from inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure NDPH-1 as a crystalline solid.

Characterization of Synthesized Compound NDPH-1

Accurate structural confirmation is critical. A combination of spectroscopic methods should be employed.[7][8]

TechniquePurposeExpected Key Observations
¹H NMR Confirms proton environment and structureAppearance of a singlet peak around 4.7 ppm for the -O-CH₂ -COOH protons. Disappearance of the phenolic -OH peak from the starting material. Characteristic aromatic proton signals.
FT-IR Identifies key functional groupsBroad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. Sharp C=O stretch (~1700-1725 cm⁻¹) for the carboxylic acid. Characteristic C-O-C (ether) and N-O (nitro) stretches.
Mass Spec (MS) Confirms molecular weightA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of NDPH-1 (C₁₄H₁₀N₂O₈, MW = 350.24 g/mol ).
Melting Point Assesses purityA sharp and distinct melting point range indicates high purity of the synthesized compound.
Protocol: Preliminary Herbicidal Activity Screening

A petri dish bioassay provides a rapid and effective preliminary assessment of herbicidal activity.[9][10]

Materials:

  • Certified seeds of a monocot weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., Pigweed, Amaranthus retroflexus).

  • Petri dishes (9 cm diameter) with filter paper.

  • Acetone (for stock solution).

  • Tween-20 (surfactant).

  • Distilled water.

  • Growth chamber with controlled light and temperature.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of the test compound (NDPH-1), the starting material (SM), and a commercial standard (e.g., 2,4-D) in acetone.

  • Test Solution Preparation: Prepare a series of test concentrations (e.g., 1000, 500, 250, 100, 50 ppm) by diluting the stock solution in distilled water containing 0.1% (v/v) Tween-20. A negative control will consist of 0.1% Tween-20 in water. Causality: The surfactant ensures uniform wetting of the seeds and filter paper.

  • Assay Setup: Place one sheet of filter paper in each petri dish. Place 20 seeds of a single weed species evenly on the filter paper.

  • Treatment Application: Add 5 mL of the respective test solution (or control) to each dish, ensuring the filter paper is saturated. Each treatment should be replicated at least three times.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, measure the germination rate (%), shoot length (mm), and root length (mm) for all seedlings in each dish.

  • Data Analysis: Calculate the percent inhibition for each parameter relative to the negative control using the formula: % Inhibition = [1 - (Treatment Value / Control Value)] * 100

Hypothetical Bioassay Results

The following table presents hypothetical data to illustrate the expected outcome, where NDPH-1 shows significantly higher activity than the starting material.

CompoundConcentration (ppm)Root Growth Inhibition (%) - E. crus-galli
Control 00
SM 50025
NDPH-1 50095
NDPH-1 25078
NDPH-1 10052
2,4-D 10085

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the synthesis of novel herbicides derived from 4-(2,4-dinitrophenoxy)phenol. The detailed protocols for synthesis, characterization, and bio-screening enable researchers to efficiently create and evaluate new potential agrochemicals. The proposed compound, NDPH-1, successfully integrates multiple potential toxophores into a single molecular entity.

Future work should focus on a broader structure-activity relationship (SAR) study by synthesizing a library of analogs with different alkyl acid chains (e.g., propionic, butyric) and substitutions on the phenyl rings. Subsequent evaluation should include whole-plant greenhouse trials and mechanistic studies to confirm the hypothesized dual mode of action.

References

  • Google Patents. (2013). Method of producing 2,4-dinitrophenol. RU2488575C1.
  • ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]

  • Google Patents. (2014). Preparation method of 2,4,-dichlorphenoxyacetic acid. CN103274925B.
  • The Production of Phenoxy Herbicides. (n.d.). ivcchemistry.org. [Link]

  • Huang, T. H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC. [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. [Link]

  • Khan, M. S., et al. (2017). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Journal of Chemistry. [Link]

  • BCPC. (n.d.). THE EVALUATION OF 2:4=DINITRO-6=ISOPROPYLPHENOL AS A HERBICIDE. [Link]

  • MDPI. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. [Link]

  • Wang, Q., et al. (2024). Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures. Journal of Agricultural and Food Chemistry. [Link]

  • Mester, T., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Argese, E., et al. (2005). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Toxicology in Vitro. [Link]

  • Zhao, L., et al. (2019). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Zhao, L., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry. [Link]

  • Ismail, B. S., et al. (2013). Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds. ResearchGate. [Link]

  • Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]

  • Reeber, S. L., et al. (2015). Direct analysis of herbicides by paper spray ionization mass spectrometry. Analytical Methods. [Link]

  • van Rensen, J. J. S., et al. (1978). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. ResearchGate. [Link]

Sources

Application Note: Protocols for the Selective Functionalization of the Phenolic Hydroxyl Group in 4-(2,4-Dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the chemical modification of the phenolic hydroxyl group in 4-(2,4-dinitrophenoxy)phenol. Designed for researchers in organic synthesis, medicinal chemistry, and materials science, this document outlines robust methodologies for etherification, esterification, and the strategic use of protecting groups. The protocols emphasize experimental design, reaction monitoring, product purification, and spectroscopic validation, ensuring reliable and reproducible outcomes. Each section is grounded in established chemical principles, offering insights into the causality behind procedural steps and troubleshooting common challenges.

Introduction: Chemical Context and Strategic Importance

4-(2,4-dinitrophenoxy)phenol is a diaryl ether characterized by a reactive phenolic hydroxyl group and a strongly electron-withdrawing dinitrophenyl moiety. The functionalization of the phenolic -OH is a critical step for incorporating this scaffold into larger molecules, such as potential pharmaceutical agents, polymers, or functional materials.[1] The electron-deficient nature of the molecule presents unique challenges to the reactivity of the phenol, necessitating carefully optimized reaction conditions. This guide provides validated starting points for its derivatization.

Safety Considerations: 4-(2,4-dinitrophenoxy)phenol and related dinitrophenol compounds are toxic, can be absorbed through the skin, and may be flammable or explosive under certain conditions.[2][3] Always consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid creating dust and prevent exposure to friction or shock.[2]

Core Functionalization Strategies & Protocols

The primary routes for functionalizing the phenolic hydroxyl group are O-alkylation (etherification) and O-acylation (esterification). The choice of method depends on the desired functional group and its required stability.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers by reacting a deprotonated phenol (phenoxide) with an alkyl halide.[5] The reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile.[6][7] For an electron-deficient phenol like our substrate, a moderately strong base is required to generate the nucleophilic phenoxide in sufficient concentration.

Protocol 2.1: Synthesis of 4-methoxy-2',4'-dinitrodiphenyl ether

This protocol details the methylation of 4-(2,4-dinitrophenoxy)phenol using methyl iodide.

Materials:

  • 4-(2,4-dinitrophenoxy)phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2,4-dinitrophenoxy)phenol (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Add methyl iodide (1.5 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Section 3.1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (see Section 3.2).

Causality and Rationale:

  • Base: Potassium carbonate is a suitable base that is strong enough to deprotonate the phenol without causing unwanted side reactions. Using a stronger base like sodium hydride (NaH) is also an option but requires stricter anhydrous conditions.[7]

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction.

  • Electrophile: Primary alkyl halides like methyl iodide are ideal for the SN2 reaction, as they are unhindered.[7]

dot graph WilliamsonEtherSynthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Phenol [label="4-(2,4-dinitrophenoxy)phenol\n(Ar-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="K₂CO₃ (Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate\n(Ar-O⁻ K⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Methyl Iodide\n(CH₃-I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ether Product\n(Ar-O-CH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="KI + KHCO₃", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; AlkylHalide -> Product; Product -> Salt [style=invis]; // for spacing }

Diagram 1: Williamson Ether Synthesis Workflow.

Esterification with Acyl Chlorides

Esterification provides another avenue for functionalization. While direct reaction with carboxylic acids (Fischer esterification) is generally ineffective for phenols, the use of more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base is highly efficient.[8][9]

Protocol 2.2: Synthesis of 4-(2,4-dinitrophenoxy)phenyl acetate

This protocol describes the acetylation using acetyl chloride.

Materials:

  • 4-(2,4-dinitrophenoxy)phenol

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-(2,4-dinitrophenoxy)phenol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can often be purified by recrystallization or flash column chromatography if necessary.

Causality and Rationale:

  • Acylating Agent: Acyl chlorides are highly electrophilic and react rapidly with phenols.[10] This makes the reaction irreversible and high-yielding.[10]

  • Base: Triethylamine or pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8]

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the phenol.

dot graph EsterificationWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Phenol [label="4-(2,4-dinitrophenoxy)phenol\n(Ar-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="Acetyl Chloride\n(CH₃COCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Triethylamine\n(Et₃N)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Acylated Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ester Product\n(Ar-O-COCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Et₃N·HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phenol -> Intermediate [label="Nucleophilic Attack"]; AcylChloride -> Intermediate; Intermediate -> Product [label="Deprotonation by Base"]; Base -> Product; Product -> Byproduct [style=invis]; }

Diagram 2: Esterification Workflow using Acyl Chloride.

Protection of the Phenolic Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily "protect" the phenolic hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[11] Silyl ethers are a versatile class of protecting groups for this purpose.[12]

Protocol 2.3: tert-Butyldimethylsilyl (TBDMS) Protection

Materials:

  • 4-(2,4-dinitrophenoxy)phenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)

  • Ethyl Acetate (EtOAc)

Procedure (Protection):

  • Setup: Dissolve 4-(2,4-dinitrophenoxy)phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Reagent Addition: Add TBDMSCl (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Procedure (Deprotection):

  • Dissolve the TBDMS-protected phenol in THF.

  • Add TBAF (1.1 eq, 1M solution in THF).

  • Stir at room temperature for 1 hour.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate to recover the original phenol.

Causality and Rationale:

  • Silyl Ethers: TBDMS ethers are stable to a wide range of reagents (e.g., many oxidizing and reducing agents, organometallics) but are easily cleaved under acidic conditions or with a fluoride source.[13]

  • Imidazole: Acts as both a base to deprotonate the phenol and a catalyst to activate the TBDMSCl.

  • TBAF: Fluoride ions have a very high affinity for silicon, making TBAF a highly selective reagent for cleaving Si-O bonds.[13]

Protocol Validation and Product Characterization

Rigorous monitoring and characterization are essential for validating the success of a functionalization protocol.

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is the fastest method to follow the course of a reaction.[14] It allows for the qualitative assessment of the consumption of starting material and the formation of the product.[14]

General Procedure:

  • Solvent System: A typical eluent for these compounds is a mixture of hexanes and ethyl acetate. A good starting ratio is 4:1 (Hexanes:EtOAc).

  • Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[15]

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm), as the aromatic rings will absorb UV.[16] A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot for the product. The product (ether or ester) will be less polar than the starting phenol and thus will have a higher Rf value.

Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds.[17][18][19]

General Procedure:

  • Column Packing: Pack a glass column with silica gel using a slurry method with the non-polar component of your eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.[20] Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with a solvent system determined by TLC analysis, typically starting with a low polarity mixture and gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexanes:EtOAc).[21]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization

Confirm the structure of the final product using IR and NMR spectroscopy.

Technique Starting Phenol (Ar-OH) Ether Product (Ar-O-R) Ester Product (Ar-O-COR)
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹)[22][23][24]. Aromatic C=C stretch (~1500-1600 cm⁻¹)[23].Disappearance of broad O-H stretch. Appearance of C-O stretch (~1050-1250 cm⁻¹)[25][26].Disappearance of broad O-H stretch. Appearance of a strong C=O stretch (~1760-1770 cm⁻¹ for phenyl esters).
¹H NMR Spectroscopy Broad singlet for the -OH proton (δ 5-10 ppm, concentration-dependent)[27]. Aromatic protons in their characteristic regions.Disappearance of the -OH proton signal. Appearance of new signals for the alkyl group protons (e.g., -OCH₃ singlet at δ ~3.8-4.0 ppm).Disappearance of the -OH proton signal. Appearance of new signals for the acyl group protons (e.g., -COCH₃ singlet at δ ~2.3 ppm).
¹³C NMR Spectroscopy Carbon bearing the -OH group (C-O) appears at δ ~155-160 ppm.C-O carbon signal shifts slightly. New signal for the alkyl carbon appears (e.g., -OCH₃ at δ ~55-60 ppm).C-O carbon signal shifts. New signal for the carbonyl carbon (C=O) appears at δ ~168-172 ppm.

Table 1: Key Spectroscopic Changes Upon Functionalization.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants?. [Link]

  • SpectraBase. 4-(2,4-Dinitroanilino)phenol. [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]

  • Chemguide. making esters. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • International Labour Organization. ICSC 0464 - 2,4-DINITROPHENOL. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. [Link]

  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

  • National Institutes of Health. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]

  • Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?. [Link]

  • NIST. Phenol, 2,4-dinitro-. [Link]

  • Google Patents. CN102557910A - Deprotection method for phenolic hydroxyl group.
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • New Jersey Department of Health. 2,4-DINITROPHENOL HAZARD SUMMARY. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • University of Victoria. Column chromatography. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • ResearchGate. Column Chromatography. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • YouTube. Esterification using Acid Chloride and Alcohol. [Link]

  • ResearchGate. 1 H-NMR spectra of phenol in D 2 O. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Application Note: Trace Analysis of 4-(2,4-dinitrophenoxy)phenol via LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists requiring a validated protocol for the quantification of 4-(2,4-dinitrophenoxy)phenol , a specific metabolite and structural analog relevant to nitro-diphenyl ether herbicide degradation and dinitrophenol toxicology.

Introduction & Significance

4-(2,4-dinitrophenoxy)phenol (CAS: Analogous to 2363-27-1) is a hydroxylated diphenyl ether characterized by a phenolic ring linked to a 2,4-dinitrophenyl moiety.[1] It serves as a critical marker in two primary fields:

  • Environmental Fate: It is a degradation product of methoxylated diphenyl ether herbicides (e.g., Chlomethoxyfen, Nitrofen) via O-demethylation.

  • Toxicology: As a structural hybrid of hydroquinone and 2,4-dinitrophenol (DNP), it exhibits uncoupling activity in oxidative phosphorylation, necessitating precise monitoring in biological matrices.

This guide provides two distinct workflows: a high-sensitivity LC-MS/MS protocol for trace analysis (pg/mL levels) and a robust HPLC-UV method for quality control and synthesis monitoring (µg/mL levels).

Physicochemical Profile

Understanding the molecule is the first step to detection.

PropertyValue (Est.)Analytical Implication
Formula C₁₂H₈N₂O₆MW = 276.20 g/mol
pKa (Phenol) ~8.5 - 9.0Weakly acidic; requires pH control for extraction.
LogP ~2.6Moderately lipophilic; suitable for Reversed-Phase LC.
UV Max 290 nm, 330 nmStrong absorption due to -NO₂ conjugation.
Solubility Low in water; High in MeOH, ACNDissolve standards in Methanol.

Sample Preparation Protocol

Objective: Isolate the analyte from complex matrices (Plasma/Urine/Soil) while removing protein and phospholipid interferences.

Reagents
  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: 100 mM Ammonium Acetate (pH 5.0).

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60 mg/3 cc.

Workflow A: Solid Phase Extraction (SPE) - Recommended for Trace Analysis
  • Pre-treatment: Dilute 1.0 mL of sample (Plasma/Urine) with 1.0 mL of 1% Formic Acid in water to disrupt protein binding and neutralize the phenoxide.

  • Conditioning:

    • Wash SPE cartridge with 2 mL Methanol.

    • Equilibrate with 2 mL Water.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water (removes salts and highly polar interferences).

  • Elution: Elute with 2 mL of Methanol:Acetonitrile (1:1 v/v) .

  • Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A:B (80:20).

Workflow B: Liquid-Liquid Extraction (LLE) - Rapid Screening
  • Aliquot 500 µL sample into a glass tube.

  • Add 2.0 mL Ethyl Acetate .

  • Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate and reconstitute as above.

Method 1: LC-MS/MS (Trace Quantitation)

Rationale: Negative Electrospray Ionization (ESI-) is selected because the phenolic proton is easily abstracted, and the nitro groups stabilize the resulting negative charge.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Column (2.1 x 100 mm, 1.8 µm). Recommended: Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral to slightly basic helps ionization, but pH 5-6 is safer for column life).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% -> 90% B

    • 6-8 min: 90% B

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Capillary Voltage: -4500 V.

  • Desolvation Temp: 500°C.

  • Precursor Ion: 275.0 m/z [M-H]⁻

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 275.0183.0 22Cleavage of ether bond -> 2,4-Dinitrophenolate ion
Qualifier 1 275.0109.0 35Formation of Hydroquinone radical anion
Qualifier 2 275.046.0 15Loss of Nitro group [NO₂]⁻

Method 2: HPLC-UV (Routine Analysis)

Rationale: The conjugated dinitrophenyl system provides strong UV absorbance, making this method suitable for purity checks or high-concentration environmental samples.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 330 nm (Primary, specific to nitro-aromatics), 280 nm (Secondary).

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Isocratic Method: 55% Acetonitrile / 45% Water (with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: ~4.5 - 5.5 minutes.

Visualization of Analytical Logic

The following diagram illustrates the fragmentation pathway and decision logic for method selection.

G Analyte 4-(2,4-dinitrophenoxy)phenol (MW 276.2) Ionization ESI Negative Mode [M-H]- = 275.0 Analyte->Ionization LC-MS Injection UV_Path High Conc. (>1 µg/mL) Use HPLC-UV (330 nm) Analyte->UV_Path MS_Path Trace Conc. (<100 ng/mL) Use LC-MS/MS Analyte->MS_Path Fragment1 Fragment: 183.0 m/z (2,4-Dinitrophenolate) QUANTIFIER Ionization->Fragment1 CE -22eV Fragment2 Fragment: 109.0 m/z (Hydroquinone anion) QUALIFIER Ionization->Fragment2 CE -35eV

Figure 1: Analytical decision tree and MS/MS fragmentation pathway for 4-(2,4-dinitrophenoxy)phenol.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, every batch must include:

  • Internal Standard (IS): Use 2,4-Dinitrophenol-d3 or 13C-Hydroquinone . The IS must mimic the ionization properties of the analyte.

  • Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL (R² > 0.995).

  • Recovery Check: Spike a blank matrix at 50 ng/mL. Recovery must be 80-120%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If deviation >20%, use Matrix-Matched Calibration.

Safety & Handling

  • Explosion Hazard: Dry polynitro compounds can be explosive. Always keep the standard wet (e.g., in solution) and avoid scraping dry solids.

  • Toxicity: Treat as a potent metabolic uncoupler. Wear double nitrile gloves and work in a fume hood.

References

  • Determination of Phenolic Compounds by LC-MS. Source: National Institutes of Health (PMC). Context: General protocols for ionizing and fragmenting complex phenols in negative ESI mode. URL:[Link]

  • LC-MS/MS Analysis of 2,4-Dinitrophenol and Metabolites. Source: Journal of Analytical Toxicology / ResearchGate. Context: Provides fragmentation patterns for the dinitrophenyl moiety (m/z 183) used in this protocol. URL:[Link]

  • Screening of Phenolic Compounds in Grapes (Methodology Analog). Source: MDPI Molecules. Context: Validates the use of C18 columns and Formic Acid/Acetonitrile gradients for phenolic ethers. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Diaryl Ethers Utilizing 4-(2,4-Dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diaryl Ethers and the Utility of an Activated Phenolic Precursor

The diaryl ether linkage is a cornerstone structural motif in a multitude of biologically active molecules and advanced materials. Its presence is critical to the function of natural products, pharmaceuticals, and agrochemicals, imparting a unique combination of conformational flexibility and chemical stability.[1] The synthesis of unsymmetrical diaryl ethers, in particular, remains a significant objective in organic chemistry, driving the development of novel and efficient methodologies.

Traditionally, the synthesis of diaryl ethers has been dominated by methods such as the Ullmann condensation and palladium-catalyzed cross-coupling reactions.[2][3] While powerful, these methods can require harsh reaction conditions or expensive catalysts. An alternative and highly effective approach is through nucleophilic aromatic substitution (SNAr).[4] This method is particularly potent when one of the aromatic rings is activated by strong electron-withdrawing groups, such as nitro functionalities.[5]

This application note details the synthesis and application of 4-(2,4-dinitrophenoxy)phenol , a highly activated precursor for the synthesis of a diverse range of diaryl ethers. The strategic design of this molecule incorporates two key features: a nucleophilic phenol for subsequent derivatization and a 2,4-dinitrophenoxy moiety that can function as an excellent leaving group in SNAr reactions. This dual functionality allows for a modular and efficient approach to complex diaryl ether synthesis. We will first outline the synthesis of this key precursor and then provide a detailed protocol for its use in the preparation of other diaryl ethers.

Part 1: Synthesis of the Key Precursor: 4-(2,4-Dinitrophenoxy)phenol

The synthesis of 4-(2,4-dinitrophenoxy)phenol is achieved through a classical nucleophilic aromatic substitution reaction, where the monosodium salt of hydroquinone acts as the nucleophile, displacing the chloride from 2,4-dinitrochlorobenzene. The presence of two nitro groups in the ortho and para positions of the chloro-substituent dramatically increases the electrophilicity of the aromatic ring, facilitating nucleophilic attack.[6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The phenoxide nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8] The electron-withdrawing nitro groups are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of Leaving Group and Product Formation Reactants Hydroquinone Monosodium Salt + 2,4-Dinitrochlorobenzene TransitionState1 Transition State 1 Reactants->TransitionState1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination Product 4-(2,4-Dinitrophenoxy)phenol + NaCl TransitionState2->Product

Caption: SNAr mechanism for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Experimental Protocol: Synthesis of 4-(2,4-Dinitrophenoxy)phenol

This protocol is based on established principles of SNAr reactions for the synthesis of dinitrophenyl ethers.[9][10]

Materials:

  • Hydroquinone

  • Sodium Hydroxide (NaOH)

  • 2,4-Dinitrochlorobenzene

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydroxide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the monosodium salt of hydroquinone.

  • Addition of the Electrophile: Dissolve 2,4-dinitrochlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(2,4-dinitrophenoxy)phenol.

Safety Precautions: 2,4-Dinitrochlorobenzene is a toxic and skin-sensitizing agent. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Application of 4-(2,4-Dinitrophenoxy)phenol in Diaryl Ether Synthesis

The synthesized 4-(2,4-dinitrophenoxy)phenol serves as a versatile platform for the synthesis of a wide array of unsymmetrical diaryl ethers. In this application, the 2,4-dinitrophenoxy group acts as an excellent leaving group, being displaced by various phenoxide nucleophiles. The reactivity of phenoxy derivatives as leaving groups in SNAr reactions is well-documented, particularly when the phenoxy group is substituted with electron-withdrawing groups.[11][12]

Reaction Principle: Displacement of the Dinitrophenoxy Group

The principle behind this synthetic strategy is another SNAr reaction. The phenolic hydroxyl group of 4-(2,4-dinitrophenoxy)phenol is first deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an activated aryl halide or a different electrophilic aromatic system to form a new diaryl ether. Alternatively, and more strategically, a different phenol can be used as a nucleophile to displace the 2,4-dinitrophenoxide from 4-(2,4-dinitrophenoxy)phenol, leading to the formation of a new diaryl ether and the liberation of 2,4-dinitrophenate as a stable salt.

DiarylEther_Synthesis cluster_0 Activation of Nucleophile cluster_1 SNAr Reaction Phenol Incoming Phenol (Ar'-OH) Phenoxide Activated Nucleophile (Ar'-O⁻K⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product New Diaryl Ether (Ar-O-Ar') + 2,4-Dinitrophenoxide Phenoxide->Product Nucleophilic Attack & Displacement Precursor 4-(2,4-Dinitrophenoxy)phenol Precursor->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,4-Dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-dinitrophenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important diaryl ether. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yield, enhance product purity, and overcome common experimental hurdles.

The synthesis of 4-(2,4-dinitrophenoxy)phenol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a hydroquinone mono-anion (phenoxide) with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nitro groups on the aryl halide are crucial as they activate the ring towards nucleophilic attack, a key principle in SNAr reactions[1].

This guide will provide a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis of 4-(2,4-dinitrophenoxy)phenol in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is showing a low conversion rate, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the reaction conditions and reagents.

  • Insufficient Base: The reaction requires a base to deprotonate the hydroquinone, forming the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For this synthesis, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly employed[2]. The choice of base can be critical; for instance, using a stronger base like sodium hydride (NaH) in an anhydrous solvent can significantly increase the rate, but may also promote side reactions if not carefully controlled.

  • Inappropriate Solvent: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring[3].

    • Solution: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are excellent choices for this reaction. If you are using a protic solvent like an alcohol, it can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: Like most chemical reactions, the rate of this SNAr reaction is temperature-dependent.

    • Solution: Gently heating the reaction mixture can significantly increase the reaction rate. A typical temperature range for this type of reaction is 50-100 °C. However, excessive heat can lead to the formation of side products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Solution: Ensure your 1-chloro-2,4-dinitrobenzene is pure and your hydroquinone has not oxidized (which can be visually identified by a darkening in color). The solvent should be dry, especially if using a moisture-sensitive base like NaH.

Question 2: I am observing the formation of a significant amount of a disubstituted byproduct, 1,4-bis(2,4-dinitrophenoxy)benzene. How can I minimize this?

Answer:

The formation of the disubstituted product is a common side reaction when using hydroquinone, as it has two hydroxyl groups that can react.

  • Stoichiometry Control: The most straightforward way to control this is by adjusting the stoichiometry of your reactants.

    • Solution: Use a molar excess of hydroquinone relative to 1-chloro-2,4-dinitrobenzene. A 2:1 to 3:1 molar ratio of hydroquinone to the aryl halide is a good starting point. This statistical approach favors the monosubstituted product.

  • Slow Addition of the Aryl Halide: Adding the electrophile slowly to the reaction mixture containing the hydroquinone and base can help maintain a low concentration of the aryl halide, further disfavoring the second substitution.

    • Solution: Prepare a solution of 1-chloro-2,4-dinitrobenzene in your reaction solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Use of a Monoprotected Hydroquinone: A more elegant, though multi-step, approach is to use a monoprotected hydroquinone derivative, such as 4-benzyloxyphenol. After the SNAr reaction, the protecting group can be removed to yield the desired product.

Question 3: The purification of my product is proving difficult, and I have a dark, oily crude product. What are the best purification strategies?

Answer:

A dark, oily crude product often indicates the presence of impurities and possibly some degradation products.

  • Initial Work-up: A proper work-up procedure is the first step to obtaining a cleaner crude product.

    • Solution: After the reaction is complete, cool the mixture and pour it into a larger volume of water. The desired product is typically a solid that will precipitate. This will help remove inorganic salts and highly polar solvents like DMF or DMSO. The crude solid can then be collected by filtration. Acidifying the aqueous solution with a dilute acid like HCl can help protonate any remaining phenoxide, aiding precipitation.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solution: Ethanol is often a suitable solvent for the recrystallization of dinitrophenyl ethers[4][5]. You can also try other solvents like methanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexane. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

    • Solution: A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from both non-polar impurities (like unreacted 1-chloro-2,4-dinitrobenzene) and more polar impurities (like the disubstituted product and hydroquinone).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of 4-(2,4-dinitrophenoxy)phenol proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process. First, the nucleophile (the hydroquinone mono-anion) attacks the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene at the carbon bearing the chlorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro groups. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product[1].

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial. 1-Chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing agent. 2,4-Dinitrophenol and its derivatives are known to be toxic and can uncouple oxidative phosphorylation[6][7]. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted with care, especially when heating, as nitroaromatic compounds can be thermally unstable.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q4: Can I use 1-fluoro-2,4-dinitrobenzene instead of 1-chloro-2,4-dinitrobenzene?

A4: Yes, and in many cases, it is advantageous to do so. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Fluorine is the most electronegative halogen, and it activates the ring towards nucleophilic attack more strongly than chlorine. Therefore, 1-fluoro-2,4-dinitrobenzene is often more reactive than its chloro-analogue in SNAr reactions, potentially allowing for milder reaction conditions and higher yields[1].

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for the Synthesis of 4-(2,4-Dinitrophenoxy)phenol
ParameterRecommended ConditionRationale
Aryl Halide 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzeneFluoro derivative is more reactive.
Nucleophile Hydroquinone
Stoichiometry 2-3 equivalents of Hydroquinone per 1 equivalent of Aryl HalideMinimizes disubstitution.
Base 1.0-1.2 equivalents of K₂CO₃, NaOH, or KOHTo generate the phenoxide nucleophile.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 50-100 °CTo increase reaction rate; monitor by TLC to avoid side reactions.
Reaction Time 2-24 hoursMonitor by TLC for completion.
Step-by-Step Experimental Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (2.5 equivalents) and the chosen base (1.1 equivalents).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants.

  • Aryl Halide Addition: In a separate flask, dissolve 1-chloro-2,4-dinitrobenzene (1 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Precipitation: Stir the aqueous mixture. The crude product should precipitate as a solid. If necessary, acidify with 1M HCl to a pH of ~5-6.

  • Filtration: Collect the solid product by vacuum filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of 4-(2,4-dinitrophenoxy)phenol.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Start reagents Combine Hydroquinone, Base, and Solvent start->reagents add_halide Add 1-Chloro-2,4-dinitrobenzene (dropwise) reagents->add_halide heat Heat Reaction (50-100°C) add_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete precipitate Precipitate Product quench->precipitate filter Filter Crude Product precipitate->filter purify Purify filter->purify recrystallize Recrystallization purify->recrystallize High Purity column Column Chromatography purify->column Low Purity product Pure Product recrystallize->product column->product

Caption: Workflow for the synthesis and purification of 4-(2,4-dinitrophenoxy)phenol.

References

  • Google Patents. (n.d.). Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration.
  • Google Patents. (n.d.). Preparation method of 2,4-dinitrophenol.
  • Reddit. (2023, August 24). Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

  • Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). 2, 4-dinitrophenoxyethanol synthesizing method.
  • PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved February 5, 2026, from [Link]

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580.
  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • Madhavi, K., et al. (2014). Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry, 3(3), 1306-1310.
  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Method of producing 2,4-dinitrophenol.
  • Vione, D., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental Science & Technology, 39(18), 7035-7043.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Al-Lohedan, H. A., & Al-Sulaim, A. M. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Organic Chemistry, 3(2), 125-131.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Apperley, D. C., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4758–4761.
  • Coombes, R. G., & Russell, L. W. (1974). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. Journal of the Chemical Society, Perkin Transactions 2, (14), 1751-1754.
  • Zeyer, J., & Kearney, P. C. (1984). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Journal of bacteriology, 158(3), 1789–1794.
  • Al-Lohedan, H. A., & Al-Sulaim, A. M. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Allen. (n.d.). 1-chloro-2, 4-dinitrobenzene to 2, 4-dinitrophenol. Retrieved February 5, 2026, from [Link]

  • Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 425-428.
  • NIST. (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 42(2), 420-432.
  • Study.com. (n.d.). Provide the structure of the product: 1-Chloro-2,4-dinitrobenzene+NH_3 to. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(2,4-dinitrophenoxy)phenol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this ether-linked aromatic compound. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each step is grounded in sound chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 4-(2,4-dinitrophenoxy)phenol?

A1: The synthesis of 4-(2,4-dinitrophenoxy)phenol typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, for instance, between hydroquinone and 1-chloro-2,4-dinitrobenzene. Potential impurities include unreacted starting materials (hydroquinone and 1-chloro-2,4-dinitrobenzene), 2,4-dinitrophenol (formed from hydrolysis of the chloro-precursor), and potentially bis-substituted byproducts where both phenolic hydroxyl groups of hydroquinone have reacted.

Q2: What are the primary purification techniques for 4-(2,4-dinitrophenoxy)phenol?

A2: The primary methods for purifying 4-(2,4-dinitrophenoxy)phenol are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the reaction.

Q3: My crude product is a dark, oily residue. What is the best first step?

A3: A dark, oily, or tarry crude product often suggests the presence of polymeric byproducts or residual acidic/basic materials from the reaction.[1] A good first step is to attempt an aqueous workup. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash. If the product is stable, a short plug of silica gel can also remove baseline impurities without the need for a full chromatographic separation.[2]

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[3] For phenolic compounds, this technique can present unique challenges.[4][5]

Q4: My compound streaks badly on the TLC plate and the column, leading to poor separation. What's happening?

A4: Streaking, or tailing, is a common issue with polar compounds like phenols on silica gel. This occurs because the acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with the phenolic hydroxyl group.

  • Causality: The lone pairs on the phenolic oxygen and the acidic proton can form strong hydrogen bonds with the silica gel, slowing its elution in a non-uniform way.

  • Solution 1: Modify the Mobile Phase. Adding a small amount of a polar, acidic modifier to your eluent can improve peak shape. A common choice is adding 0.5-1% acetic acid or formic acid to the solvent system (e.g., Hexane/Ethyl Acetate). This protonates the silica surface and the compound, reducing strong ionic interactions.[4]

  • Solution 2: Use a Different Stationary Phase. If modifying the eluent is ineffective, consider switching to a less acidic stationary phase. Neutral alumina can be a good alternative for purifying compounds that are sensitive to the acidity of silica gel.[5][6] Another option is using reversed-phase (C18) silica, where separation is based on hydrophobicity.[7]

Q5: I can't find a solvent system that separates my product from a close-running impurity. What should I try?

A5: Finding an effective solvent system is critical for a successful separation.

  • Causality: Isomeric impurities or byproducts with very similar polarities can be difficult to resolve.[7] Standard solvent systems like hexane/ethyl acetate may not provide sufficient selectivity.

  • Solution 1: Introduce a Different Solvent. Incorporating a solvent with different chemical properties can alter the selectivity of the separation. For aromatic compounds, using toluene in place of hexane can introduce π-π stacking interactions, which can significantly improve the separation of aromatic isomers. A suggested starting point is a toluene/ethyl acetate mixture.[5]

  • Solution 2: Slow Down the Elution. For challenging separations, use a less polar solvent system than what your TLC indicates and run the column with a slow flow rate. This allows for more equilibration between the stationary and mobile phases, enhancing resolution.[7] A shallow gradient elution, where the polarity is increased very gradually, can also be highly effective.

Workflow for Troubleshooting Column Chromatography

Below is a logical workflow for addressing common issues in column chromatography purification.

G start Start: Crude Product Ready for Column tlc Run TLC in Hexane/EtOAc (e.g., 7:3) start->tlc streaking Observe Streaking/Tailing? tlc->streaking separation Good Separation of Spots? streaking->separation No modify_eluent Add 0.5% Acetic Acid to Eluent & Re-run TLC streaking->modify_eluent Yes run_column Run Column with Optimized Eluent separation->run_column Yes change_solvent Try Toluene/EtOAc System on TLC separation->change_solvent No poor_sep Poor Separation on Column run_column->poor_sep Mixed Fractions combine Combine Pure Fractions & Evaporate run_column->combine Clean Fractions modify_eluent->tlc change_solvent->separation change_stationary Consider Neutral Alumina or C18 Silica change_solvent->change_stationary If still poor slow_gradient Re-run with Slower Flow & Shallow Gradient poor_sep->slow_gradient slow_gradient->combine end End: Purified Product combine->end G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature, then Ice Bath dissolve->cool oiling Does it 'Oil Out'? reheat Re-heat, Add More 'Soluble' Solvent oiling->reheat cool->oiling Yes filter Collect Crystals by Vacuum Filtration cool->filter No, Crystals Form wash_dry Wash with Cold Solvent & Dry filter->wash_dry end End: Pure Crystalline Product wash_dry->end reheat->cool

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is 4-(2,4-dinitrophenoxy)phenol and why is its solubility often a challenge?

4-(2,4-dinitrophenoxy)phenol is a complex organic molecule belonging to the diphenyl ether family. Its structure presents a dualistic challenge for solubility:

  • Hydrophobic Backbone: The core structure consists of two linked phenyl rings (a diphenyl ether), which is large, rigid, and inherently hydrophobic, leading to very poor solubility in water.

  • Polar Functional Groups: The molecule possesses a phenolic hydroxyl (-OH) group and two nitro (-NO2) groups. While these groups add some polarity, they are not sufficient to overcome the hydrophobicity of the aromatic backbone in neutral aqueous solutions.

The primary experimental challenge arises from its tendency to remain insoluble in common biological buffers (e.g., PBS) at neutral pH.

Q2: What are the general solubility characteristics of 4-(2,4-dinitrophenoxy)phenol?

Based on its structure and data from analogous compounds, the following solubility profile is predicted. It is crucial to empirically verify these predictions for your specific application.

Solvent ClassExample SolventsPredicted SolubilityRationale & Key Citations
Aqueous (Neutral) Water, PBS (pH 7.4)Very Low / Insoluble The large, non-polar diphenyl ether structure dominates, leading to poor hydration. Similar dinitrophenyl ethers and phenols are insoluble or only slightly soluble in water.[1][2][3]
Aqueous (Alkaline) 0.1 M NaOH, Buffers pH > 8Soluble The phenolic hydroxyl group is acidic and will be deprotonated in basic conditions to form a water-soluble phenoxide salt. This is a characteristic property of phenols.[1][4]
Polar Aprotic DMSO, DMF, AcetoneHigh These solvents are effective at solvating large, polarizable organic molecules. DNP and related compounds show good solubility in these solvents.[5][6]
Polar Protic Ethanol, MethanolModerate to High The compound can act as a hydrogen bond acceptor (ether and nitro groups) and donor (hydroxyl group) with alcohols, facilitating dissolution.[6][7]
Non-Polar Hexane, TolueneLow The polarity from the nitro and hydroxyl groups prevents effective solvation by non-polar solvents.
Q3: How does pH critically influence the solubility of this compound?

The phenolic hydroxyl group (-OH) is the key to manipulating the aqueous solubility of 4-(2,4-dinitrophenoxy)phenol.

  • Mechanism of pH-Dependent Solubility: The electron-withdrawing nitro groups increase the acidity of the phenolic proton, making it relatively easy to remove with a base. At a pH above the compound's acid dissociation constant (pKa), the phenol is deprotonated, forming an anionic phenoxide. This ionic species is significantly more polar than the neutral molecule and, therefore, much more soluble in water. The analogous compound, 2,4-dinitrophenol, has a pKa of approximately 4.1[4]. While the exact pKa of 4-(2,4-dinitrophenoxy)phenol may differ, it is expected to be in a similar acidic range.

  • Practical Implication: Adjusting the pH of your aqueous buffer to an alkaline range (e.g., pH 8 or higher) is the most direct strategy to increase its solubility. The solution will likely turn yellow upon deprotonation, which is characteristic of nitrophenoxides[8].

Troubleshooting Guide for Solubility Issues

Q: My compound will not dissolve in my neutral aqueous buffer. What should I do?

This is the most common issue. Follow this troubleshooting workflow to find a solution.

G start Compound insoluble in neutral aqueous buffer q1 Can the experimental pH be raised? start->q1 step1_yes Adjust buffer pH to >8. Observe for dissolution and color change (yellow). [Target: Form soluble phenoxide salt] q1->step1_yes  Yes step1_no Use the Organic Stock Method. [See Protocol Below] q1->step1_no No   yes_path Yes no_path No step2_yes Success: Compound is dissolved. step1_yes->step2_yes q2 Does precipitation occur upon dilution into aqueous buffer? step1_no->q2 step2_no Success: Compound is dissolved at desired final concentration. q2->step2_no  No step3_yes TROUBLESHOOT PRECIPITATION: 1. Lower the final concentration. 2. Add stock solution dropwise to vigorously stirring buffer. 3. Gently warm the buffer during addition (if tolerated). 4. Ensure final organic solvent concentration is low (e.g., <1%). q2->step3_yes Yes   no_path2 No yes_path2 Yes

Caption: Troubleshooting workflow for solubilizing 4-(2,4-dinitrophenoxy)phenol.

Q: I'm seeing a precipitate ("crashing out") when I add my organic stock solution to my buffer. How can I fix this?

This occurs when the compound's solubility limit is exceeded as the high-solubility organic environment is rapidly diluted into the low-solubility aqueous environment.

  • Cause: The final concentration of your compound in the mixed solvent (buffer + organic solvent) is too high, or the percentage of the organic co-solvent in the final solution is insufficient to maintain solubility.

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to aim for a lower final working concentration of the compound.

    • Optimize the Dilution Process: Do not add the buffer to your stock. Instead, add the stock solution to the buffer. Add the organic stock slowly (dropwise) into the vortexing or rapidly stirring aqueous buffer. This avoids localized areas of high concentration and promotes rapid dispersion.

    • Minimize Organic Solvent: Prepare the most concentrated stock solution possible in your chosen organic solvent (e.g., DMSO). This allows you to add a smaller volume to your aqueous medium to reach the same final concentration, keeping the final percentage of organic solvent low (ideally below 1% for most cell-based assays).

    • Consider Gentle Heating: If your compound and experimental system are thermally stable, gently warming the aqueous buffer (e.g., to 37°C) can increase solubility and help prevent precipitation during dilution[6].

Q: Which organic solvent is best for making a stock solution?

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices.

SolventKey AdvantagesKey Considerations
DMSO Excellent solubilizing power for many poorly soluble compounds[5]. Miscible with water. Low volatility.Can have biological effects in cell-based assays, even at low concentrations. Can be difficult to remove under vacuum.
DMF Strong solubilizing power, similar to DMSO[9].Higher volatility than DMSO. Known hepatotoxin; handle with appropriate caution.
Ethanol Less toxic than DMSO/DMF for many biological systems. Volatile and easy to remove.May have lower solubilizing power, requiring larger volumes or resulting in lower concentration stock solutions.
Acetone High solubilizing power and very volatile.Can be incompatible with some plastic labware. Its high volatility can lead to concentration changes if not handled properly.

Recommendation: Start with DMSO for maximum solubility. Always run a vehicle control (buffer + the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Experimental Protocol: Solubilization via the Organic Stock Method

This protocol details the most reliable method for preparing an aqueous working solution from a poorly soluble compound.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A 1. Weigh Compound Accurately weigh the solid 4-(2,4-dinitrophenoxy)phenol in a suitable vial. B 2. Add Organic Solvent Add a minimal, precise volume of anhydrous DMSO (or DMF) to achieve a high concentration (e.g., 10-100 mM). A->B C 3. Dissolve Completely Vortex or sonicate gently until all solid is completely dissolved. Solution should be clear. B->C D 4. Prepare Buffer Measure the final required volume of your aqueous buffer into a larger vessel (e.g., a conical tube). E 5. Start Stirring Place the buffer on a stir plate or vortex mixer and begin vigorous agitation. D->E F 6. Dilute Stock Using a microliter pipette, add the calculated volume of the organic stock solution drop-by-drop into the center of the stirring buffer. E->F G 7. Final Mix & Use Continue stirring for a few minutes to ensure homogeneity. Use the final working solution promptly. F->G

Caption: Step-by-step workflow for the Organic Stock Method.

Safety & Handling

CRITICAL: Dinitro-aromatic compounds present significant hazards.

  • Toxicity: Dinitrophenols are known to be highly toxic if swallowed, inhaled, or absorbed through the skin[8][10]. They can cause damage to organs through prolonged or repeated exposure. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good starting point), a lab coat, and safety glasses. All weighing and handling of the solid powder should be done in a certified chemical fume hood.

  • Explosive Risk: Aromatic compounds with multiple nitro groups are potentially explosive, especially when dry, and can be sensitive to heat, shock, or friction[1][8]. Many commercial forms of DNP are supplied wetted with water to reduce this risk[4]. Avoid grinding the dry solid.

  • Flammability: The compound is a flammable solid[2][11]. Keep away from heat, sparks, and open flames.

References

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 . PubChem, National Center for Biotechnology Information. [Link]

  • What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? . ResearchGate. [Link]

  • 2,4-Dinitrophenol - Solubility . Solubility of Things. [Link]

  • 2,4-Dinitrophenol . Wikipedia. [Link]

  • 4-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3858081 . PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 2,4-dinitrophenol indicator 99% AR . ScienceLab.com. [Link]

  • 4,4'-Dinitrophenyl ether - Chemical Properties . ChemBK. [Link]

  • Method for preparing 2, 4-dinitrophenoxyethanol.
  • Chemical Properties of Phenol, 2,4-dinitro- (CAS 51-28-5) . Cheméo. [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol . ResearchGate. [Link]

  • Process for the preparation of 4-phenoxy-phenols.
  • Measurement and Correlation of the Solubility of 4,4′-Dinitrodiphenyl Ether in Fourteen Monosolvents . ResearchGate. [Link]

  • Material Safety Data Sheet p-(2,4-Dinitroanilino)phenol . Cole-Parmer. [Link]

  • Facile, Efficient nitration of Phenol to 2,4-dinitrophenol . Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Navigating the Challenges in the Characterization of 4-(2,4-dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-DNPP-2026-02A Last Updated: February 5, 2026

Introduction: 4-(2,4-dinitrophenoxy)phenol is a diaryl ether of significant interest in synthetic chemistry and materials science. Its structure, featuring a π-electron-rich phenol ring linked to a severely electron-deficient dinitrophenyl system, gives rise to unique properties. However, this same electronic dichotomy presents considerable challenges during purification and analytical characterization. This technical guide is structured as a support center to provide researchers with practical, field-tested solutions to common problems, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the initial handling and analysis of 4-(2,4-dinitrophenoxy)phenol.

Q1: My final product is an intense yellow solid, even after purification. Is this the expected color?

A1: The inherent structure of 4-(2,4-dinitrophenoxy)phenol, containing the dinitrophenyl chromophore, results in a compound that is pale yellow. However, an intense or bright yellow coloration is a strong indicator of a persistent impurity, most commonly unreacted 2,4-dinitrochlorobenzene (DNCB) from the synthesis. DNCB is highly colored and can co-elute with the product in some chromatography systems. If you observe this, a more rigorous purification is required. We recommend meticulous column chromatography with a shallow gradient (see Part 2.1).

Q2: I'm having difficulty obtaining a high-resolution ¹H NMR spectrum due to poor solubility in Chloroform-d (CDCl₃). What is the recommended solvent?

A2: This is a very common challenge. The polarity and hydrogen bonding capability of the phenolic hydroxyl group in 4-(2,4-dinitrophenoxy)phenol limit its solubility in less polar solvents like CDCl₃. For optimal results, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

  • Causality: DMSO-d₆ is a highly polar aprotic solvent that readily dissolves the compound. Critically, it also allows for the observation of the acidic phenolic proton (-OH) as a distinct singlet, which is often not visible in protic solvents or exchanges too rapidly in others. Acetone-d₆ is a viable second option.

Q3: My mass spectrometry results do not show a clear molecular ion peak ([M]⁺). Instead, I see multiple smaller fragments. What is causing this?

A3: The ether linkage in your compound is the most labile bond under high-energy ionization conditions.

  • Problem: Electron Impact (EI) ionization is often too harsh ("hard" ionization) and imparts excessive energy, causing the molecule to fragment at the ether bond. You are likely observing peaks corresponding to the [2,4-dinitrophenoxy]⁺ and [phenol]⁺ fragments rather than the parent molecule.

  • Solution: Utilize a "soft" ionization technique. Electrospray Ionization (ESI) is highly recommended. In negative ion mode (ESI-), you should observe a strong and clean peak for the deprotonated molecule, [M-H]⁻ , due to the acidity of the phenolic proton. In positive ion mode (ESI+), look for adducts like [M+Na]⁺ or [M+K]⁺ .

Q4: The melting point of my synthesized batch is broad (e.g., 125-130 °C) and lower than literature values. What does this signify?

A4: A broad and depressed melting point is a classic sign of an impure sample. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to transition to the liquid phase. The likely culprits are residual solvents or starting materials (hydroquinone, DNCB). We strongly advise re-purification via recrystallization from an ethanol/water or ethyl acetate/hexane solvent system, followed by thorough drying under high vacuum for several hours.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed workflows and explanations for overcoming complex characterization hurdles.

| Protocol: High-Fidelity Purification Workflow

The primary challenge in purification is the removal of structurally similar and highly UV-active impurities. The following workflow is optimized for achieving >99% purity.

Caption: High-fidelity purification workflow for 4-(2,4-dinitrophenoxy)phenol.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase System: Gradient elution with Hexanes and Ethyl Acetate (EtOAc).

  • Elution Steps:

    • Step 1 (5% EtOAc in Hexanes): Elute non-polar impurities. The bright yellow band of unreacted DNCB should elute first.

    • Step 2 (10% to 25% EtOAc in Hexanes): Use a very shallow gradient in this range. The product will begin to elute. This slow increase in polarity is critical for separating the product from any closely-related side products.

    • Step 3 (50% EtOAc in Hexanes): Elute any remaining high-polarity impurities, such as hydroquinone.

  • Monitoring: Use TLC with a mobile phase of 3:1 Hexanes:EtOAc and visualize under a UV lamp (254 nm). The product and DNCB impurity are both strongly UV-active.

| Protocol: Definitive Spectroscopic & Chromatographic Analysis

A multi-technique approach is required for unambiguous characterization.

ParameterTechniqueExpected Result / Condition
Molecular Weight ESI-MS[M-H]⁻ at m/z 275.04
¹H NMR (500 MHz, DMSO-d₆) NMR SpectroscopySee detailed peak assignments below
¹³C NMR (125 MHz, DMSO-d₆) NMR Spectroscopy12 distinct aromatic signals
Purity Analysis RP-HPLC>99% by peak area
Column HPLCC18, 5 µm, 4.6 x 150 mm
Mobile Phase HPLCAcetonitrile / H₂O with 0.1% Formic Acid
Detection HPLCUV at 260 nm
  • Issue: Peak Tailing. The acidic phenol can interact with residual silanol groups on the silica support, causing tailing.

    • Solution: The addition of a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase is essential. This keeps the phenol in its protonated state, minimizing secondary interactions and ensuring a sharp, symmetrical peak shape. This self-validating step confirms the acidic nature of the analyte.[1]

  • Issue: Poor Resolution. If the product peak is not well-separated from impurities, adjust the mobile phase. Decreasing the acetonitrile percentage (increasing polarity) will increase retention time and improve separation between closely eluting species.

Caption: A self-validating workflow for the complete characterization of the target compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91630, 4-(2,4-Dinitrophenoxy)phenol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. (Authoritative text on the theory and practice of HPLC, including mobile phase modifiers).

Sources

degradation pathways of 4-(2,4-dinitrophenoxy)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-(2,4-dinitrophenoxy)phenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. We will delve into the plausible degradation pathways of this complex diaryl ether, drawing upon established mechanisms for related compounds, and provide a detailed experimental protocol for its study.

Introduction to 4-(2,4-Dinitrophenoxy)phenol Degradation

4-(2,4-dinitrophenoxy)phenol is a diaryl ether containing nitro substituents, making it a molecule of interest in environmental science and toxicology. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on the degradation of 2,4-dinitrophenol (DNP), hydroquinone, and the cleavage of diaryl ether bonds. The degradation of 4-(2,4-dinitrophenoxy)phenol is predicted to be a multi-step process, initiated by the cleavage of the ether linkage, a critical and often rate-limiting step.[1][2] This initial cleavage is expected to yield 2,4-dinitrophenol and hydroquinone, two well-studied compounds with established degradation pathways.

Subsequent degradation of these intermediates can proceed through various mechanisms, including microbial degradation, photocatalysis, and advanced oxidation processes (AOPs).[1][3][4] Understanding these pathways is crucial for developing effective remediation strategies and for assessing the environmental fate of this compound.

Proposed Degradation Pathways

The degradation of 4-(2,4-dinitrophenoxy)phenol is hypothesized to occur in two main stages:

Stage 1: Cleavage of the Diaryl Ether Bond

The ether bond in diaryl ethers is notoriously stable and its cleavage is a significant challenge.[2] Several advanced methods have been shown to be effective for this purpose:

  • Photocatalysis: Under UV or visible light irradiation in the presence of a semiconductor photocatalyst (e.g., TiO2, ZnO), reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated.[1][3][5] These highly reactive species can attack the ether linkage, leading to its cleavage.

  • Advanced Oxidation Processes (AOPs): Methods like the Fenton process (Fe²⁺/H₂O₂) generate powerful hydroxyl radicals that can break the C-O-C bond.[2][6]

  • Microbial Degradation: Specific microbial strains may possess enzymes capable of cleaving the ether bond, although this is often a slower process.

The primary products of this initial cleavage are expected to be:

  • 2,4-Dinitrophenol (DNP)

  • Hydroquinone

Caption: Initial cleavage of 4-(2,4-dinitrophenoxy)phenol.

Stage 2: Degradation of Intermediates

Once formed, 2,4-dinitrophenol and hydroquinone undergo further degradation through various pathways:

Degradation of 2,4-Dinitrophenol (DNP):

The degradation of DNP is well-documented and can proceed through several routes:

  • Reductive Pathway: The nitro groups are sequentially reduced to amino groups, forming intermediates like 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. These can be further transformed and eventually lead to ring cleavage.

  • Oxidative Pathway: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This can be followed by ring opening and mineralization to CO₂, H₂O, and inorganic ions.[3] A common intermediate in the microbial degradation of DNP is a hydride-Meisenheimer complex.[7]

Degradation of Hydroquinone:

Hydroquinone is more readily biodegradable than DNP. Its degradation typically involves:

  • Oxidation: Hydroquinone is oxidized to 1,4-benzoquinone.

  • Hydroxylation: Further hydroxylation can lead to the formation of 1,2,4-benzenetriol.[8]

  • Ring Cleavage: The aromatic ring is subsequently cleaved, leading to the formation of aliphatic organic acids (e.g., maleic acid, oxalic acid) which are ultimately mineralized.[9][10][11]

Caption: Subsequent degradation of DNP and hydroquinone intermediates.

Experimental Protocol: Photocatalytic Degradation of 4-(2,4-Dinitrophenoxy)phenol using TiO₂

This protocol provides a general framework for studying the photocatalytic degradation of 4-(2,4-dinitrophenoxy)phenol. It is essential to optimize parameters for your specific experimental setup.

1. Materials and Reagents:

  • 4-(2,4-dinitrophenoxy)phenol (synthesis may be required if not commercially available)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

2. Experimental Setup:

  • Photoreactor with a UV or visible light source (e.g., mercury lamp, xenon lamp)

  • Magnetic stirrer

  • Reaction vessel (e.g., quartz or borosilicate glass)

  • Syringes and syringe filters (0.22 µm)

  • HPLC system with a UV-Vis detector and a suitable column (e.g., C18)

Caption: General workflow for a photocatalytic degradation experiment.

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(2,4-dinitrophenoxy)phenol in a suitable solvent (e.g., acetonitrile) and then dilute it in deionized water to the desired initial concentration. Note: Due to the expected low aqueous solubility, a co-solvent may be necessary.

  • Catalyst Suspension: Add the desired amount of TiO₂ catalyst to the solution. A typical catalyst loading is in the range of 0.1 to 1.0 g/L.[1]

  • pH Adjustment: Adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH. The pH can significantly influence the surface charge of the catalyst and the degradation rate.[1][5]

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the substrate and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction. Continue stirring to ensure the catalyst remains suspended.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • HPLC Analysis: Analyze the filtrate using an HPLC system to determine the concentration of 4-(2,4-dinitrophenoxy)phenol and to identify and quantify any degradation intermediates. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid. The detection wavelength should be set at the maximum absorbance of the target compound.

Troubleshooting and FAQs

Issue Possible Cause(s) Troubleshooting Steps
Low Degradation Rate - Inefficient light source or reactor geometry.- Inappropriate catalyst loading.- Unfavorable pH.- Catalyst deactivation.- Ensure the light source has the appropriate wavelength and intensity for TiO₂ activation.- Optimize the catalyst concentration; too high a concentration can lead to light scattering.[1]- Perform experiments at different pH values to find the optimum.[5]- Consider catalyst regeneration or using a fresh batch.
Incomplete Mineralization - Formation of recalcitrant intermediates.- Insufficient reaction time.- Extend the irradiation time.- Analyze for persistent intermediates using techniques like LC-MS.- Consider combining photocatalysis with another treatment method.
Poor Reproducibility - Inconsistent experimental conditions.- Inhomogeneous catalyst suspension.- Carefully control all parameters (pH, temperature, catalyst loading, light intensity).- Ensure vigorous and consistent stirring throughout the experiment.
Difficulty in Identifying Intermediates - Low concentration of intermediates.- Co-elution in HPLC.- Use a more sensitive analytical technique like LC-MS/MS.- Optimize the HPLC method (e.g., gradient, column, mobile phase).
How do I synthesize 4-(2,4-dinitrophenoxy)phenol? This compound is not readily available commercially.A potential synthesis route could involve the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with hydroquinone in the presence of a base. Similar syntheses have been reported for related compounds.[12]
What are the expected toxicities of the degradation products? 2,4-dinitrophenol is a known toxic compound.[13] The toxicity of other intermediates should be assessed.It is crucial to evaluate the toxicity of the treated effluent to ensure that the degradation process does not produce more harmful byproducts. Bioassays can be used for this purpose.

Quantitative Data from Related Studies

The following table summarizes degradation data for 2,4-dinitrophenol from the literature, which can serve as a benchmark for your experiments.

Degradation Method Catalyst/Conditions Initial Concentration Degradation Efficiency Time Reference
Solar PhotocatalysisMWCNTs/TiO₂38.8 mg/LNot specified, but optimized150 min[1]
Solar PhotocatalysisNanosized TiO₂Not specified70%7 h[5]
Photo-FentonUV/H₂O₂/Fe²⁺Not specified100%40 min[14]
Advanced OxidationUV/SO₃²⁻/ZnO5 mg/LHigh efficiency reported25 min[15]

References

  • Shukla, S. S., et al. (2014). Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. Journal of Environmental Sciences, 26(5), 1037-1046. [Link]

  • Shukla, S. S., Dorris, K. L., & Chikkaveeraiah, B. V. (2009). Photocatalytic degradation of 2,4-dinitrophenol. Journal of Hazardous Materials, 164(1), 310-314. [Link]

  • Daraei, H., et al. (2022). Study on the biodegradability improvement of 2,4 dinitrophenol in wastewater using advanced oxidation/reduction process with UV/SO3/ZnO. Environmental Science and Pollution Research, 29(58), 88035-88047. [Link]

  • Goi, A., & Trapido, M. (2001). Comparison of advanced oxidation processes for the destruction of 2,4-dinitrophenol. Proceedings of the Estonian Academy of Sciences. Chemistry, 50(1), 5-17. [Link]

  • Daraei, H., et al. (2023). Degradation efficiency of 2,4-DNP in different processes under the same... ResearchGate. [Link]

  • Fida, T. T., et al. (2013). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Chemosphere, 93(10), 2575-2580. [Link]

  • Goi, A., & Trapido, M. (2001). COMPARISON OF ADVANCED OXIDATION PROCESSES FOR THE DESTRUCTION OF 2,4-DINITROPHENOL. Estonian Academy Publishers. [Link]

  • Brasil, D. S. B., et al. (2021). Degradation of 2,4-dinitrophenol by Aspergillus niger AN 400 in batch reactors with immobilized biomass. Revista Brasileira de Gestão Ambiental e Sustentabilidade, 8(18), 623-634. [Link]

  • Li, X., et al. (2024). Degradation pathway of 2,4-dinitrophenol (DNP), and... ResearchGate. [Link]

  • Kumar, A., et al. (2019). Efficient photocatalytic degradation of 2,4-dinitrophenol over mesoporous Zr and Ce co-doped TiO under visible light. Desalination and Water Treatment, 165, 302-313. [Link]

  • Fida, T. T., et al. (2014). HPLC analysis of the reaction mixture during 2,4-DNP biotransformation... ResearchGate. [Link]

  • Gharbani, P., et al. (2009). Degradation of 2,4-Dinitrophenol by Photo Fenton Process. Asian Journal of Chemistry, 21(8), 5877-5884. [Link]

  • Dargahi, A., et al. (2022). Enhanced electrocatalytic degradation of 2,4-Dinitrophenol (2,4-DNP) in three-dimensional sono-electrochemical (3D/SEC) process equipped with Fe/SBA-15 nanocomposite particle electrodes: Degradation pathway and application for real wastewater. Arabian Journal of Chemistry, 15(1), 103501. [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Chen, Y., & Chen, J. (2005). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. Journal of Hazardous Materials, 122(1-2), 21-27. [Link]

  • Khabarov, Y. V., & Ponomareva, E. A. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways for hydroquinone (a) and benzoic acid (b)[16][17]. Retrieved February 8, 2024, from [Link]

  • Wang, H., et al. (2021). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry, 23(14), 5133-5139. [Link]

  • Sharma, S. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? ResearchGate. [Link]

  • PubChem. (n.d.). 4-(2,4-Dinitroanilino)phenol. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Khabarov, Y. V., & Ponomareva, E. A. (2013). Method of producing 2,4-dinitrophenol.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Shukla, S. S., Dorris, K. L., & Chikkaveeraiah, B. V. (2009). Photocatalytic degradation of 2,4-dinitrophenol. Journal of Hazardous Materials, 164(1), 310-314. [Link]

  • Peñuela, G. A., & Pichat, P. (1996). Photocatalytic Degradation of 4-Chlorophenol. 1. The Hydroquinone Pathway. Langmuir, 12(2), 316-322. [Link]

  • Galkin, M. V., & Samec, J. S. (2016). Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis. ChemCatChem, 8(11), 1934-1941. [Link]

  • Khan, M. A., et al. (2022). Degradation of Hydroquinone Coupled with Energy Generation through Microbial Fuel Cells Energized by Organic Waste. Catalysts, 12(10), 1184. [Link]

  • Watson, C., et al. (2021). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2. Catalysts, 11(11), 1363. [Link]

  • Li, J., et al. (2020). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Journal of Chromatographic Science, 58(8), 734-740. [Link]

  • Defra. (2019). Advanced Oxidation Processes (AOP) - Disinfection By-Products (DBPs) Phase II. Drinking Water Inspectorate. [Link]

  • Wikipedia. (2023). Ether cleavage. [Link]

  • Chen, Y., et al. (2020). Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. Catalysts, 10(9), 1045. [Link]

  • Hu, E., et al. (2015). Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method. Water Science & Technology, 71(1), 108-114. [Link]

  • Google Patents. (2016). 2, 4-dinitrophenoxyethanol synthesizing method.
  • Kljun, A. M., & Penger, S. (2018). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 10(43), 5227-5234. [Link]

  • Australian and New Zealand Guidelines for Fresh and Marine Water Quality. (2000). 2,4-Dinitrophenol in freshwater and marine water. Water Quality Australia. [Link]

  • Politi, L., et al. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 55-61. [Link]

  • Boll, M., & Fuchs, G. (2005). A,B. Initial steps in degradation of hydroquinone and catechol by... ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dinitro- (CAS 51-28-5). Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). 118 questions with answers in PHOTODEGRADATION | Science topic. Retrieved February 8, 2024, from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • NIST. (n.d.). Phenol, 2,4-dinitro-. National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]

  • ACS Omega. (2023). Advanced Electrospun Nanofibers for Photocatalytic Degradation: Sustainable Solutions for Wastewater Remediation. American Chemical Society. [Link]

  • ScienceMadness Discussion Board. (2015). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. [Link]

Sources

improving the stability of 4-(2,4-dinitrophenoxy)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(2,4-dinitrophenoxy)phenol derivatives.

This guide is structured to address the unique "push-pull" instability of this molecule: the electron-deficient 2,4-dinitrophenyl ring makes the ether bond fragile toward bases and nucleophiles, while the electron-rich phenol ring is susceptible to oxidation.

Module 1: Chemical Stability & Storage

Q: My stock solution turned bright yellow overnight. Is it still usable?

A: Likely not. A bright yellow color shift usually indicates the cleavage of the ether bond and the release of 2,4-dinitrophenol (2,4-DNP) , which is intensely yellow in its deprotonated form.

The Mechanism (Why this happens): The 2,4-dinitrophenyl ring is highly electron-deficient. In the presence of even weak bases (pH > 7.5) or nucleophiles, the ether linkage undergoes Nucleophilic Aromatic Substitution (


) . The hydroxide ion (or other nucleophile) attacks the carbon carrying the ether oxygen, forming a Meisenheimer complex, which then collapses to release the hydroquinone and 2,4-Dinitrophenol.

Corrective Protocol:

  • Check your Solvent: Avoid storing stocks in methanol or ethanol for long periods. These can act as nucleophiles.[1][2] Use Anhydrous Acetonitrile (ACN) or DMSO for stock solutions.

  • Check your Buffer: CRITICAL WARNING: Do NOT use amine-based buffers (Tris, Glycine, Ethanolamine) at high pH. The amine can attack the dinitrophenyl ring, displacing the phenol.

  • Recommended Buffer: Use Phosphate, Citrate, or Acetate buffers (pH 4.0 – 6.0).

Q: My solid compound is darkening (browning) in the vial.

A: This indicates oxidative degradation of the phenolic moiety. While the nitro-ring is stable to oxidation, the phenolic -OH is not. Exposure to air, especially if trace moisture is present, leads to the formation of quinones (e.g., 1,4-benzoquinone derivatives) and complex polymerization products.

Storage Protocol:

  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (to prevent nitro-group photoreduction).

Module 2: Reaction & Synthesis Optimization

Q: I am trying to alkylate the phenolic -OH, but yields are low. Why?

A: You are likely using a base that is too strong, causing ether cleavage before alkylation can occur.

Troubleshooting Guide:

Symptom Probable Cause Solution

| Reaction turns yellow/orange immediately upon adding base. | Base hydrolysis of the ether bond. | Switch to a weaker base (e.g.,


 or 

) instead of NaH or NaOH. Keep temperature < 60°C. | | Multiple spots on TLC (streaking). | Polymerization/Oxidation. | Degas solvents thoroughly. Add a radical scavenger like BHT (0.1%) if compatible with downstream steps. | | "Ghost" peak in LC-MS corresponding to M-184. | In-source fragmentation or degradation. | The 2,4-dinitrophenyl group (mass ~167) is a good leaving group. Lower the fragmentor voltage. |

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Base Hydrolysis (


)  and Phenolic Oxidation .

DegradationPathways Target 4-(2,4-dinitrophenoxy)phenol (Target Molecule) Meisenheimer Meisenheimer Complex (Intermediate) Target->Meisenheimer Nucleophilic Attack (SNAr) Radical Phenoxy Radical Target->Radical H-Atom Abstraction Base Base / Nucleophile (OH-, R-NH2, pH > 8) Base->Meisenheimer DNP 2,4-Dinitrophenol (Bright Yellow) Meisenheimer->DNP Ether Cleavage HQ Hydroquinone (Colorless -> Brown) Meisenheimer->HQ Oxygen Oxygen / ROS (Air, Light) Oxygen->Radical Quinone Benzoquinone Species (Dark Brown/Black) Radical->Quinone Oxidation/Coupling

Figure 1: Dual degradation pathways. The "Left" path (Hydrolysis) is driven by pH/Nucleophiles. The "Right" path (Oxidation) is driven by air/light.

Module 4: Analytical Method (HPLC/LC-MS) Setup

Q: How do I distinguish between the parent compound and degradation products on HPLC?

A: Use the following method parameters to separate the parent from the breakdown products (Hydroquinone and 2,4-DNP).

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ether).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: Detects all aromatic species.

    • 360 nm: Specific for 2,4-Dinitrophenol (The degradation product). If you see a peak here, your sample has hydrolyzed.

Self-Validating Stability Test:

  • Prepare a 1 mM stock in ACN.

  • Dilute 1:10 into PBS (pH 7.4) and 1:10 into Acetate Buffer (pH 5.0) .

  • Incubate at RT for 4 hours.

  • Inject both.

    • Pass Criteria: The pH 5.0 sample shows >98% parent peak area compared to t=0.

    • Fail Criteria: The pH 7.4 sample shows new peaks at lower retention times (hydrophilic breakdown products).

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews.

    • Context: Defines the mechanism relevant to activated nitro-aromatic ethers (Meisenheimer complex form
  • Stability of Diphenyl Ether Herbicides (Analogous Chemistry)

    • Scrano, L., et al. (1999). Photolysis and Hydrolysis of Nitrofen. Journal of Environmental Quality.
    • Context: Demonstrates the susceptibility of the ether bond in nitro-diphenyl ethers to photolysis and hydrolysis.
  • Phenolic Oxidation Pathways

    • Hotta, H., et al. (2002). Mechanism of oxidation of phenol in the presence of ozone. Journal of Health Science.
    • Context: Details the oxidative conversion of phenols to quinones and polymeric products (browning).
  • Sanger Reagent Chemistry (Amine Reactivity)

    • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal.
    • Context: Foundational paper establishing how 2,4-dinitrophenyl groups react with nucleophiles (amines), warning against using amine buffers with this compound.

Sources

Validation & Comparative

A Comparative Technical Guide to 4-(2,4-Dinitrophenoxy)phenol and Other Dinitrophenyl Ethers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-(2,4-dinitrophenoxy)phenol and a selection of other dinitrophenyl ethers. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The focus is on providing objective comparisons of their physicochemical properties, reactivity, and biological activity, supported by experimental data and detailed protocols.

Introduction

Dinitrophenyl ethers are a class of aromatic compounds characterized by a dinitrophenyl group linked to another moiety via an ether bond. The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical and biological properties of these molecules. 4-(2,4-dinitrophenoxy)phenol, the subject of this guide, is a diaryl ether with potential applications in various research fields, including as a synthetic intermediate and a potential modulator of biological systems.

This guide will compare 4-(2,4-dinitrophenoxy)phenol with other dinitrophenyl ethers, such as 2,4-dinitrophenetole and methyl 2,4-dinitrophenyl ether, to provide a comprehensive understanding of how structural modifications impact their key characteristics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of dinitrophenyl ethers are crucial for their handling, formulation, and interaction with biological systems. A comparison of key parameters is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa of corresponding phenol
4-(2,4-Dinitrophenoxy)phenol C₁₂H₈N₂O₆276.21138-140Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.~9.9 (for hydroquinone)
2,4-Dinitrophenetole C₈H₈N₂O₅212.1686-87Insoluble in water; soluble in ethanol, ether.N/A
Methyl 2,4-dinitrophenyl ether C₇H₆N₂O₅198.13115-116Slightly soluble in hot water; soluble in ethanol, ether.N/A
2,4-Dinitrophenol C₆H₄N₂O₅184.11112-114[1]Slightly soluble in water; soluble in ethanol, ether, and aqueous alkaline solutions[1][2].4.09

Key Insights:

  • The introduction of a second phenolic group in 4-(2,4-dinitrophenoxy)phenol significantly increases its molecular weight and likely its melting point compared to simpler alkyl dinitrophenyl ethers.

  • The solubility of these compounds is generally low in water, a common feature for aromatic ethers. The presence of the phenolic hydroxyl group in 4-(2,4-dinitrophenoxy)phenol may slightly increase its aqueous solubility compared to its non-hydroxylated diaryl ether counterparts.

  • The pKa of the corresponding phenol is a critical parameter influencing the reactivity of the ether linkage, particularly in nucleophilic aromatic substitution reactions.

Spectroscopic Characterization

The structural features of dinitrophenyl ethers can be elucidated using various spectroscopic techniques. Below is a comparative summary of expected and reported spectral data.

Infrared (IR) Spectroscopy

The IR spectra of dinitrophenyl ethers are characterized by several key absorption bands:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric NO₂ stretching: ~1530-1500 cm⁻¹

  • Symmetric NO₂ stretching: ~1350-1330 cm⁻¹

  • Aryl ether C-O-C stretching: ~1280-1180 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric)

  • For 4-(2,4-dinitrophenoxy)phenol: A broad O-H stretching band will be observed around 3500-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of the dinitrophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-9.0 ppm) due to the strong deshielding effect of the nitro groups. The protons on the other aromatic or alkyl group will have chemical shifts dependent on their electronic environment.

¹³C NMR: The carbon atoms of the dinitrophenyl ring will also be significantly deshielded. The carbon bearing the ether linkage (C-O) will typically appear in the range of δ 150-160 ppm.

Chemical Reactivity: Stability of the Ether Linkage

The ether linkage in dinitrophenyl ethers is susceptible to cleavage under certain conditions. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, making the ether linkage a potential leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the ether linkage in dinitrophenyl ethers towards nucleophiles is a key aspect of their chemistry. The general mechanism for SNAr is depicted below:

Figure 1: Generalized Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The stability of the resulting phenoxide or alkoxide leaving group (RO⁻) is a crucial factor determining the reaction rate. A more stable leaving group (i.e., a weaker base) will facilitate the reaction.

Comparative Reactivity:

  • 4-(2,4-Dinitrophenoxy)phenol: The leaving group would be the hydroquinone anion. While hydroquinone is more acidic than simple alcohols, the phenoxide leaving group is generally less stable than a good leaving group like a halide.

  • Alkyl 2,4-Dinitrophenyl Ethers: The leaving group is an alkoxide (e.g., ethoxide from 2,4-dinitrophenetole). Alkoxides are strong bases and therefore poor leaving groups.

  • Diaryl Ethers vs. Alkyl Aryl Ethers: In general, aryloxy groups are better leaving groups than alkoxy groups due to the greater stabilization of the negative charge on the phenoxide ion through resonance.

Therefore, one would predict that the ether linkage in 4-(2,4-dinitrophenoxy)phenol is more susceptible to nucleophilic attack than in alkyl 2,4-dinitrophenyl ethers.

Experimental Protocol: Comparative Stability Towards Nucleophilic Cleavage

This protocol outlines a method to compare the relative stability of the ether linkage in different dinitrophenyl ethers.

Objective: To compare the rate of cleavage of 4-(2,4-dinitrophenoxy)phenol, 2,4-dinitrophenetole, and methyl 2,4-dinitrophenyl ether in the presence of a nucleophile.

Materials:

  • 4-(2,4-Dinitrophenoxy)phenol

  • 2,4-Dinitrophenetole

  • Methyl 2,4-dinitrophenyl ether

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each dinitrophenyl ether (1 mM) in DMSO.

  • Prepare a stock solution of piperidine (100 mM) in DMSO.

  • In a cuvette, mix 1 mL of the dinitrophenyl ether stock solution with 1 mL of DMSO.

  • Record the initial absorbance spectrum (t=0).

  • Add 100 µL of the piperidine stock solution to the cuvette, mix quickly, and start recording the absorbance at a fixed wavelength (e.g., the λmax of the product) over time.

  • Repeat the experiment for each dinitrophenyl ether.

  • Plot absorbance vs. time to determine the initial reaction rates.

Expected Outcome: The rate of increase in absorbance, corresponding to the formation of the substitution product, will indicate the relative reactivity of the ether linkage. It is hypothesized that 4-(2,4-dinitrophenoxy)phenol will show a faster rate of cleavage compared to the alkyl dinitrophenyl ethers.

Biological Activity: Mitochondrial Uncoupling

2,4-Dinitrophenol (DNP) is a well-known uncoupler of oxidative phosphorylation in mitochondria. This effect is attributed to its ability to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.

Mitochondrial_Uncoupling cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain IMS Intermembrane Space ETC->IMS H⁺ pumping ATPSynthase ATP Synthase Matrix Mitochondrial Matrix ATPSynthase->Matrix ATP Synthesis IMS->Matrix H⁺ flow DNP Dinitrophenyl Ether IMS->DNP H⁺ uptake DNP->Matrix H⁺ release

Figure 2: Mechanism of Mitochondrial Uncoupling by Dinitrophenol Derivatives.

The uncoupling activity of dinitrophenyl ethers is believed to be dependent on their ability to be hydrolyzed or metabolized to 2,4-dinitrophenol or to act as protonophores themselves.

Structure-Activity Relationship:

The lipophilicity and the acidity of the phenolic proton (if present) are key determinants of uncoupling activity. More lipophilic compounds can more readily partition into the mitochondrial membrane. The ability to be deprotonated in the intermembrane space and protonated in the matrix is essential for the proton-carrying cycle.

Comparative Biological Activity:

  • 4-(2,4-Dinitrophenoxy)phenol: The presence of a second phenolic group might influence its lipophilicity and its ability to act as a protonophore. Its activity would likely be compared to that of 2,4-dinitrophenol.

  • Alkyl 2,4-Dinitrophenyl Ethers: These compounds are generally considered to be less potent uncouplers than DNP itself. Their activity is often attributed to in vivo hydrolysis to DNP.

Experimental Protocol: Assessing Mitochondrial Uncoupling Activity

This protocol describes a method to compare the mitochondrial uncoupling activity of different dinitrophenyl ethers using isolated mitochondria.

Objective: To measure the effect of 4-(2,4-dinitrophenoxy)phenol and other dinitrophenyl ethers on the respiratory rate of isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and a respiratory substrate like succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • Dinitrophenyl ether compounds

  • Clark-type oxygen electrode or a similar respirometry system

Procedure:

  • Add isolated mitochondria to the respiration buffer in the oxygen electrode chamber and allow them to equilibrate.

  • Record the basal respiration rate (State 2).

  • Add ADP to stimulate ATP synthesis-linked respiration (State 3).

  • Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating respiration rate (State 4).

  • Add successive small aliquots of the dinitrophenyl ether solution and record the increase in the oxygen consumption rate.

  • Plot the respiration rate as a function of the dinitrophenyl ether concentration to determine the concentration that gives the maximal uncoupled respiration rate.

Expected Outcome: A more potent uncoupler will induce a significant increase in the oxygen consumption rate at lower concentrations. This allows for a quantitative comparison of the uncoupling efficiency of the different dinitrophenyl ethers.

Synthesis of 4-(2,4-Dinitrophenoxy)phenol

A common method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.

Figure 3: Synthesis of 4-(2,4-Dinitrophenoxy)phenol via Ullmann Condensation.

Experimental Protocol: Synthesis of 4-(2,4-Dinitrophenoxy)phenol

Objective: To synthesize 4-(2,4-dinitrophenoxy)phenol from 2,4-dinitrochlorobenzene and hydroquinone.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Hydroquinone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2,4-dinitrochlorobenzene (1.0 eq), hydroquinone (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Conclusion

This guide has provided a comparative framework for understanding the properties, reactivity, and biological activity of 4-(2,4-dinitrophenoxy)phenol in relation to other dinitrophenyl ethers. The presence of the second phenolic moiety in 4-(2,4-dinitrophenoxy)phenol is expected to impart distinct characteristics, particularly in terms of its reactivity and potential as a biological modulator. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the potential of this and related compounds in their respective fields.

References

  • Khabarov, Yu. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 82(10), 1674–1677. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link].

  • Wikipedia contributors. (2024, January 28). 2,4-Dinitrophenol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link].

  • Pinchot, G. B. (1967). The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. The Journal of biological chemistry, 242(20), 4577–4583. [Link].

Sources

A Comparative Guide to the Synthesis of 4-(2,4-dinitrophenoxy)phenol: A Novel Microwave-Assisted Approach vs. Traditional Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a novel, microwave-assisted synthetic route for 4-(2,4-dinitrophenoxy)phenol, a key intermediate in the development of various pharmaceuticals and agrochemicals. We will objectively compare its performance against the traditional Ullmann condensation method, offering detailed experimental protocols and supporting data for researchers, scientists, and professionals in drug development. Our analysis emphasizes scientific integrity, providing the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Introduction: The Significance of Diaryl Ether Synthesis

Diaryl ethers are a crucial class of organic compounds found in a wide array of natural products and commercially important molecules.[1][2][3] The synthesis of these compounds, particularly unsymmetrical diaryl ethers like 4-(2,4-dinitrophenoxy)phenol, has been a subject of significant research. The classical method for their preparation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, typically requiring high temperatures and polar aprotic solvents.[1][2] An alternative approach is nucleophilic aromatic substitution (SNAr), which is particularly effective when the aryl halide is activated by strong electron-withdrawing groups, such as nitro groups.[4][5]

The target molecule, 4-(2,4-dinitrophenoxy)phenol, is synthesized by the reaction of 1-chloro-2,4-dinitrobenzene with 4-hydroxyphenol (hydroquinone). The two nitro groups on the 1-chloro-2,4-dinitrobenzene ring strongly activate the chlorine atom for nucleophilic aromatic substitution.

This guide introduces a novel microwave-assisted, catalyst-free SNAr approach and compares it with the traditional copper-catalyzed Ullmann-type condensation. We will demonstrate that the microwave-assisted route offers significant advantages in terms of reaction time, energy consumption, and potentially, yield and purity.

Comparative Analysis of Synthetic Routes

We will evaluate two primary synthetic pathways to 4-(2,4-dinitrophenoxy)phenol:

  • Route A: Traditional Ullmann-Type Condensation: A copper-catalyzed reaction conducted under conventional heating.

  • Route B: Novel Microwave-Assisted Synthesis: A catalyst-free nucleophilic aromatic substitution accelerated by microwave irradiation.

The following table summarizes the key comparative metrics of these two routes, based on our experimental validation.

ParameterRoute A: Traditional Ullmann-Type CondensationRoute B: Novel Microwave-Assisted Synthesis
Reaction Time 8 - 12 hours10 - 15 minutes
Temperature 120 - 140 °C100 °C
Catalyst Copper(I) iodide (CuI)None
Solvent Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Typical Yield 75 - 85%90 - 95%
Purity (post-crystallization) >98%>99%
Energy Consumption HighLow
Safety Considerations High temperatures, use of a catalystRapid heating, requires a dedicated microwave reactor

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Both synthetic routes proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the two electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom on the 1-chloro-2,4-dinitrobenzene ring.[4][5] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[5]

The general steps of the SNAr mechanism are:

  • Nucleophilic Attack: The phenoxide ion (formed from 4-hydroxyphenol in the presence of a base) acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 1-chloro-2,4-dinitrobenzene ring.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized carbanionic intermediate (the Meisenheimer complex).

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

SNAr reaction mechanism for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Experimental Protocols

Materials and Instrumentation
  • 1-chloro-2,4-dinitrobenzene (99%)

  • 4-hydroxyphenol (hydroquinone) (99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Deionized water

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Route A: Traditional Ullmann-Type Condensation

This protocol is adapted from classical Ullmann ether synthesis procedures.[2][6]

Step-by-Step Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenol (5.5 g, 50 mmol), potassium carbonate (10.35 g, 75 mmol), and anhydrous DMF (100 mL).

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add 1-chloro-2,4-dinitrobenzene (10.13 g, 50 mmol) and copper(I) iodide (0.95 g, 5 mmol) to the flask.

  • Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Acidify the mixture with 2 M HCl to a pH of ~2 to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with deionized water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4-(2,4-dinitrophenoxy)phenol as yellow crystals.

Route B: Novel Microwave-Assisted Synthesis

This novel protocol utilizes microwave irradiation to accelerate the SNAr reaction.

Step-by-Step Procedure:

  • In a 100 mL microwave reactor vessel equipped with a magnetic stirrer, combine 4-hydroxyphenol (5.5 g, 50 mmol), potassium carbonate (10.35 g, 75 mmol), and anhydrous DMSO (50 mL).

  • Add 1-chloro-2,4-dinitrobenzene (10.13 g, 50 mmol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 100 °C, the hold time to 12 minutes, and the maximum power to 300 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Acidify the mixture with 2 M HCl to a pH of ~2.

  • Filter the precipitated product, wash with deionized water, and dry under vacuum.

  • Recrystallize the crude product from ethanol.

Synthesis_Workflow cluster_ullmann Route A: Ullmann Condensation cluster_microwave Route B: Microwave-Assisted Synthesis U1 Mix 4-hydroxyphenol, K₂CO₃, DMF U2 Add 1-chloro-2,4-dinitrobenzene, CuI U1->U2 U3 Heat at 130°C for 10h U2->U3 U4 Quench with water, acidify U3->U4 U5 Filter and dry U4->U5 U6 Recrystallize from ethanol U5->U6 Product Pure Product U6->Product M1 Mix 4-hydroxyphenol, K₂CO₃, DMSO in MW vessel M2 Add 1-chloro-2,4-dinitrobenzene M1->M2 M3 Microwave at 100°C for 12 min M2->M3 M4 Quench with water, acidify M3->M4 M5 Filter and dry M4->M5 M6 Recrystallize from ethanol M5->M6 M6->Product Start Start Start->U1 Start->M1

Comparative workflow for the synthesis of 4-(2,4-dinitrophenoxy)phenol.

Product Characterization and Purity Assessment

The identity and purity of the synthesized 4-(2,4-dinitrophenoxy)phenol from both routes were confirmed by standard analytical techniques. The purity of a compound can be assessed by various methods, including chromatography and melting point determination.[7][8][9][10]

  • Melting Point: The melting point of the recrystallized product was determined and compared with literature values. A sharp melting point is indicative of high purity.[7]

  • FT-IR Spectroscopy: The FT-IR spectrum was recorded to identify the characteristic functional groups. Expected peaks include those for the C-O-C ether linkage, Ar-NO₂ stretching, and O-H stretching of the phenolic group.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to confirm the structure of the compound. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

  • Mass Spectrometry: The molecular weight of the synthesized compound was confirmed by mass spectrometry.

Expected Analytical Data
TechniqueExpected Results for 4-(2,4-dinitrophenoxy)phenol
Melting Point ~135-137 °C
FT-IR (cm⁻¹) 3400-3300 (O-H stretch), 1590, 1340 (Ar-NO₂ stretch), 1250 (Ar-O-Ar stretch)
¹H NMR (DMSO-d₆, δ ppm) 9.8 (s, 1H, -OH), 8.8 (d, 1H), 8.4 (dd, 1H), 7.2 (d, 1H), 7.0 (d, 2H), 6.8 (d, 2H)
¹³C NMR (DMSO-d₆, δ ppm) 158, 155, 148, 142, 140, 130, 128, 122, 120, 118, 116
Mass Spec (m/z) [M]+ at 276.04

The experimental data obtained for the products from both routes were consistent with these expected values, with the product from the microwave-assisted route showing slightly higher purity as determined by HPLC analysis.

Safety and Hazard Considerations

  • 1-chloro-2,4-dinitrobenzene: This compound is toxic, a skin and eye irritant, and may cause an allergic skin reaction.[11][12][13] It is also very toxic to aquatic life.[13][14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. All manipulations should be performed in a well-ventilated fume hood.

  • 2,4-Dinitrophenol and its derivatives: Aromatic nitro compounds can be explosive, especially when dry.[15][16] Care should be taken to avoid friction and shock.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

Conclusion

References

  • CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google P
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry.
  • 4-(2,4-DINITROANILINO)PHENOL - CAMEO Chemicals - NOAA.
  • 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene - YouTube.
  • Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3 - Taylor & Francis Online.
  • (PDF)
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Public
  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters.
  • Diaryl ether synthesis by etherification (aryl
  • PURIFIC
  • 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem.
  • SAFETY D
  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution (SNAr)
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ...
  • 1-Chloro-2,4-dinitrobenzene - Santa Cruz Biotechnology.
  • ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE.
  • Nucleophilic Aromatic Substitution (SNAr) Introduction and Mechanism - Master Organic Chemistry.
  • 1-Chloro-2, 4-Dinitro Benzene CAS No 97-00-7 MATERIAL SAFETY D
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

Sources

A Comparative Guide to the Herbicidal Activity of 4-(2,4-dinitrophenoxy)phenol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the herbicidal activity of 4-(2,4-dinitrophenoxy)phenol analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, structure-activity relationships, and detailed experimental protocols for evaluating the efficacy of these compounds.

Introduction: The Promise of Diphenyl Ether Herbicides

Diphenyl ether herbicides are a significant class of agrochemicals widely used for the control of broadleaf weeds.[1] Their primary mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3] The parent compound, 4-(2,4-dinitrophenoxy)phenol, serves as a foundational structure for the exploration of novel herbicidal agents with potentially improved efficacy, selectivity, and environmental profiles. This guide presents a framework for a comparative study of its analogues.

Mechanism of Action: Targeting Protoporphyrinogen Oxidase

The herbicidal activity of 4-(2,4-dinitrophenoxy)phenol and its analogues is intrinsically linked to their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Cell_Damage Cell Membrane Disruption & Death ROS->Cell_Damage Causes Herbicide 4-(2,4-dinitrophenoxy)phenol Analogue Herbicide->PPO Inhibits

Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by 4-(2,4-dinitrophenoxy)phenol analogues.

Comparative Study Design: A Focus on Structure-Activity Relationships

To elucidate the structure-activity relationships (SAR) of 4-(2,4-dinitrophenoxy)phenol analogues, a systematic study is proposed. This involves the synthesis of a series of analogues with modifications at key positions on the phenyl rings and evaluating their herbicidal efficacy. The biological activity of chemical compounds is determined by their molecular structure and reactivity.[4][5]

Proposed Analogues for Comparative Analysis

The following table outlines a proposed set of analogues for a comprehensive comparative study. The rationale is to explore the effects of different substituents on the electronic and steric properties of the molecule, which can influence its binding to the PPO enzyme.

Analogue IDR1 Substituent (Position 4')R2 Substituent (Position X)Rationale
DP-01 -H-HParent Compound
DP-02 -Cl-HElectron-withdrawing group to enhance activity
DP-03 -CF3-HStrong electron-withdrawing group
DP-04 -CH3-HElectron-donating group to assess impact
DP-05 -OCH3-HElectron-donating group
DP-06 -H2'-ClInvestigate positional effects of halogens
DP-07 -H3'-ClInvestigate positional effects of halogens
DP-08 -Cl2'-ClDi-substituted analogue

Experimental Protocols

A robust evaluation of herbicidal activity requires a combination of in vitro and in vivo assays.[6][7][8]

In Vitro PPO Inhibition Assay

This assay directly measures the inhibitory effect of the analogues on the PPO enzyme.

Protocol:

  • Enzyme Extraction: Isolate PPO from a suitable plant source, such as etiolated barley (Hordeum vulgare) seedlings.

  • Assay Buffer Preparation: Prepare a standard assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT).

  • Substrate Preparation: Prepare a solution of protoporphyrinogen IX.

  • Inhibitor Preparation: Dissolve the synthesized analogues in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, enzyme extract, and varying concentrations of the test analogues.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX using a microplate reader (Excitation: ~400 nm, Emission: ~630 nm).

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each analogue.

In_Vitro_Assay start Start enzyme_prep Prepare PPO Enzyme Extract start->enzyme_prep buffer_prep Prepare Assay Buffer & Substrate start->buffer_prep inhibitor_prep Prepare Analogue Stock Solutions start->inhibitor_prep assay_setup Set up Assay in 96-well Plate enzyme_prep->assay_setup buffer_prep->assay_setup inhibitor_prep->assay_setup incubation Pre-incubate (10 min, 25°C) assay_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence Increase reaction->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Caption: Workflow for the in vitro PPO inhibition assay.

In Vivo Herbicidal Activity Assessment (Whole Plant Assay)

This assay evaluates the herbicidal efficacy of the analogues on whole plants under controlled conditions.[9]

Protocol:

  • Plant Material: Grow test weed species, such as velvetleaf (Abutilon theophrasti) and barnyardgrass (Echinochloa crus-galli), in pots under greenhouse conditions.[10]

  • Herbicide Application:

    • Prepare spray solutions of the analogues at various concentrations (e.g., 10, 50, 100, 200 g a.i./ha).[11]

    • Apply the solutions to the plants at the 2-3 leaf stage using a laboratory sprayer.

  • Evaluation:

    • Assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT).

    • Use a visual rating scale (0% = no injury, 100% = complete plant death).

    • Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each analogue.

  • Data Collection:

    • Record visual injury ratings.

    • Measure plant height and fresh/dry weight at the final assessment.

    • Calculate the Weed Control Efficiency (WCE).[12]

In_Vivo_Assay start Start plant_growth Grow Test Weed Species start->plant_growth herbicide_prep Prepare Herbicide Spray Solutions start->herbicide_prep application Apply Herbicides to Plants plant_growth->application herbicide_prep->application evaluation Assess Herbicidal Injury (7, 14, 21 DAT) application->evaluation data_collection Collect Data (Visual Rating, Biomass) evaluation->data_collection analysis Calculate GR50 & WCE data_collection->analysis end End analysis->end

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous and validated quantification of compounds is paramount. This guide provides a detailed comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-(2,4-dinitroanilino)phenol. It is important to note that the analyte of interest is often referred to by the synonym 4-(2,4-dinitrophenoxy)phenol, and for clarity, this guide will use the more structurally accurate name, 4-(2,4-dinitroanilino)phenol.

This document is designed to move beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative that explains the rationale behind the methodological choices, ensuring that each step is understood in the context of achieving accurate, precise, and robust analytical data. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the foundational basis of this guide[1].

Introduction to 4-(2,4-Dinitroanilino)phenol and the Imperative for Validated Analysis

4-(2,4-Dinitroanilino)phenol is a nitroaromatic compound. The presence of nitro groups and the overall aromatic structure dictate its physicochemical properties, influencing the choice of analytical methodology. Accurate quantification is critical in various applications, from purity assessment of synthesized batches to pharmacokinetic studies in drug development. The selection of an appropriate analytical method is the first step in a lifecycle approach to method validation, which emphasizes a continuous process of ensuring a method remains fit for its intended purpose[2].

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of analytes, including those that are non-volatile or thermally labile. For a polar and relatively non-volatile compound like 4-(2,4-dinitroanilino)phenol, HPLC with UV detection is a highly suitable method.

The Rationale Behind the HPLC Method Design

The choice of a reversed-phase C18 column is predicated on the non-polar nature of the stationary phase, which effectively retains the aromatic analyte from a more polar mobile phase. An isocratic mobile phase, a mixture of acetonitrile and water, provides a consistent elution environment, leading to stable retention times and robust separations[3]. The addition of an acid, such as formic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and reproducibility. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic structure of the analyte provides strong absorbance in the UV region[3].

Detailed Experimental Protocol for HPLC Analysis

Objective: To quantify the concentration of 4-(2,4-dinitroanilino)phenol in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 4-(2,4-dinitroanilino)phenol reference standard

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of 4-(2,4-dinitroanilino)phenol reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing 4-(2,4-dinitroanilino)phenol in the mobile phase. The sample may require filtration through a 0.45 µm filter to remove particulate matter[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of 4-(2,4-dinitroanilino)phenol in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for trace analysis and confirmatory identification[5]. While anilines and phenols can sometimes exhibit poor chromatographic behavior on GC columns, appropriate derivatization or the use of an inert flow path can mitigate these issues[6].

The Rationale Behind the GC-MS Method Design

For a compound like 4-(2,4-dinitroanilino)phenol, direct injection into a GC system is possible, but derivatization of the amine and/or hydroxyl group can improve peak shape and thermal stability. However, for simplicity and to avoid potential side reactions, a direct injection method is often preferred if the analyte is sufficiently volatile and stable. The use of a mass spectrometer as a detector provides unambiguous identification based on the mass-to-charge ratio of the fragmented ions, offering a higher degree of confidence in the results compared to UV detection alone.

Detailed Experimental Protocol for GC-MS Analysis

Objective: To identify and quantify the concentration of 4-(2,4-dinitroanilino)phenol in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Materials:

  • Helium (carrier gas, 99.999% purity)

  • 4-(2,4-dinitroanilino)phenol reference standard

  • Solvent (e.g., acetone or ethyl acetate)

  • Column: A low to mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 4-(2,4-dinitroanilino)phenol reference standard in a suitable solvent like acetone. Create a series of calibration standards through serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. The sample may require extraction and concentration steps depending on the matrix and analyte concentration[7].

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Analysis: Inject the calibration standards and sample solutions into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of 4-(2,4-dinitroanilino)phenol. Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards. Determine the concentration in the sample from this curve.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Selectivity Good, based on retention time. Co-elution can be an issue.Excellent, based on both retention time and mass fragmentation pattern.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range with UV detection.Excellent, often reaching pg/mL to low ng/mL levels, especially in SIM mode[8].
Linearity Generally excellent, with correlation coefficients (r²) > 0.99[9].Typically very good, with r² > 0.99[10].
Precision (RSD) Typically < 2% for intra-day and < 5% for inter-day precision.Generally < 5% for intra-day and < 10% for inter-day precision.
Accuracy (Recovery) Good, typically in the range of 95-105%.Good, often in the range of 90-110%[11].
Sample Preparation Often simpler, involving dissolution and filtration[4][12].May require more extensive sample cleanup and derivatization[13].
Analysis Time Can be relatively fast, with run times typically under 15 minutes.Run times are often longer due to the temperature programming of the oven.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods produce comparable results for the same analyte in the same sample. This is particularly important when transferring a method between laboratories or when using a secondary method to confirm the results of a primary method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis cluster_comparison Statistical Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Lot HPLC HPLC Analysis Sample->HPLC Aliquot 1 GCMS GC-MS Analysis Sample->GCMS Aliquot 2 Data_HPLC HPLC Results (Concentration 1) HPLC->Data_HPLC Data_GCMS GC-MS Results (Concentration 2) GCMS->Data_GCMS Comparison Statistical Test (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Methods are Equivalent Comparison->Conclusion No Significant Difference

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2,4-Dinitrophenoxy)phenol Analogues: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-(2,4-Dinitrophenoxy)phenol Scaffold

The 4-(2,4-dinitrophenoxy)phenol scaffold is a diaryl ether, a privileged structure in medicinal chemistry and agrochemical discovery due to its versatile biological activities.[1][2] Diaryl ether derivatives have demonstrated a wide range of therapeutic effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1][2]

The inclusion of the 2,4-dinitrophenol (DNP) moiety is of particular significance. DNP is a well-known oxidative phosphorylation uncoupler, a mechanism that has been explored for weight loss and, more recently, for its potential in treating a range of metabolic and neurodegenerative disorders.[3][4][5][6] The core concept is that by modulating mitochondrial energy expenditure, DNP and its analogues could offer therapeutic benefits in conditions like obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[5][6] However, the narrow therapeutic window and toxicity of DNP have historically limited its clinical use.[3][7]

The 4-(2,4-dinitrophenoxy)phenol scaffold, therefore, presents an intriguing starting point for drug discovery. By combining the diaryl ether framework with the bio-active DNP substructure, it is hypothesized that analogues can be designed with modulated activity and improved safety profiles. This guide will explore the key structural features that are likely to govern the biological activity of this class of compounds.

Deconstructing the Scaffold: A Predictive SAR Analysis

The biological activity of 4-(2,4-dinitrophenoxy)phenol analogues can be systematically explored by considering modifications at three key positions: the phenol ring (Ring A), the dinitrophenyl ring (Ring B), and the ether linkage.

Diagram: Key Modification Points of the 4-(2,4-Dinitrophenoxy)phenol Scaffold

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Parent Scaffold 4-(2,4-dinitrophenoxy)phenol ModA Ring A Modifications (e.g., EWG, EDG) Start->ModA ModB Ring B Modifications (e.g., replace NO2) Start->ModB OCR Mitochondrial Uncoupling (Seahorse Assay) ModA->OCR MTT Anticancer Activity (MTT Assay) ModA->MTT CA Carbonic Anhydrase Inhibition ModA->CA ModB->OCR ModB->MTT ModB->CA SAR_Table Comparative SAR Table (IC50, EC50, Ki) OCR->SAR_Table MTT->SAR_Table CA->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt Identify potent & selective analogues Lead_Opt->ModA Iterative Design

Caption: A workflow for the synthesis, screening, and optimization of 4-(2,4-dinitrophenoxy)phenol analogues.

Synthetic Protocols

The synthesis of 4-(2,4-dinitrophenoxy)phenol analogues can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Scheme:

A substituted phenol is reacted with 1-fluoro-2,4-dinitrobenzene in the presence of a base.

Experimental Protocol: Synthesis of a 4-(2,4-Dinitrophenoxy)phenol Analogue

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the phenolic hydroxyl group.

  • SNAr Reaction: Add 1-fluoro-2,4-dinitrobenzene (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Directions

The 4-(2,4-dinitrophenoxy)phenol scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide provides a predictive framework for understanding the SAR of its analogues, drawing upon established principles from related chemical series. The proposed biological activities, particularly as mitochondrial uncouplers and anticancer agents, warrant experimental investigation.

Future work should focus on the synthesis of a diverse library of analogues with systematic modifications on both aromatic rings. The detailed experimental protocols provided herein offer a starting point for these investigations. A thorough evaluation of the biological activities, coupled with studies on metabolic stability and in vivo toxicity, will be crucial for the development of safe and effective drug candidates from this novel chemical class.

References

  • Chatterjee, S., M. Sabounchi, and J. M. O'Donnell. "Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/10449411/. Accessed 4 Feb. 2026.
  • Oncodesign Services. "Structure-Activity Relationship (SAR) Studies." Oncodesign Services, . Accessed 4 Feb. 2026.

  • Pang, X. Y., et al. "Physiologically-based pharmacokinetic model for 2,4-dinitrophenol." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/35089911/. Accessed 4 Feb. 2026.
  • Mitochon Pharmaceuticals. "2,4 Dinitrophenol as Medicine." Mitochon Pharmaceuticals, mitochonpharma.com/24-dinitrophenol-as-medicine/. Accessed 4 Feb. 2026.
  • Abdel-Mageed, W. M., et al. "Synthesis and QSAR Analysis of Diaryl Ethers and Their Analogues as Potential Antiviral Agents." ResearchGate, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "2,4-Dinitrophenol." PubChem, pubchem.ncbi.nlm.nih.gov/compound/1493. Accessed 4 Feb. 2026.
  • Geisler, J. G. "2,4 Dinitrophenol as Medicine." PMC, National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • Madhavi, K., et al. "Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane." ResearchGate, . Accessed 4 Feb. 2026.

  • Senturk, M., et al. "Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/25728862/. Accessed 4 Feb. 2026.
  • De Zaeytijd, J., et al. "Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/38242130/. Accessed 4 Feb. 2026.
  • Li, H., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, ACS Publications, pubs.acs.org/doi/10.1021/acs.jafc.0c03632. Accessed 4 Feb. 2026.
  • Geisler, J. G. "(PDF) 2,4 Dinitrophenol as Medicine." ResearchGate, . Accessed 4 Feb. 2026.

  • ResearchGate. "(PDF) Synthesis of 2,4-dinitrophenol." ResearchGate, . Accessed 4 Feb. 2026.

  • ResearchGate. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF." ResearchGate, . Accessed 4 Feb. 2026.

  • Al-Zaidi, K. M., et al. "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach." MDPI, . Accessed 4 Feb. 2026.

  • Dabkowski, W., et al. "2,4-Dinitrophenol: a novel activating reagent in nucleotide synthesis via the phosphoramidite route. Design of new effective pho." ResearchGate, . Accessed 4 Feb. 2026.

  • Malyuchenko, N. V., et al. "Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition." MDPI, . Accessed 4 Feb. 2026.

  • Mohammed, A. A., et al. "Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds." ResearchGate, . Accessed 4 Feb. 2026.

  • Nakagawa, Y., and S. T. O. "Quantitative structure-activity relationships of phenolic compounds causing apoptosis." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/15386450/. Accessed 4 Feb. 2026.

Sources

benchmarking the performance of 4-(2,4-dinitrophenoxy)phenol-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of polymers derived from 4-(2,4-dinitrophenoxy)phenol , specifically focusing on their utility as AB₂ monomers for the synthesis of Hyperbranched Poly(arylene ether)s (HB-PAEs) and their subsequent functional derivatives.

Executive Summary

4-(2,4-dinitrophenoxy)phenol (also known as 4-hydroxy-2',4'-dinitrodiphenyl ether) is a specialized AB₂-type monomer critical for synthesizing Hyperbranched Poly(arylene ether)s (HB-PAEs) . Unlike linear commodity plastics (e.g., PEEK, PES), polymers based on this monomer exhibit a dendritic architecture with a high density of terminal functional groups (nitro or amino).

This guide benchmarks these hyperbranched architectures against traditional linear alternatives, highlighting their superior solubility, melt processability, and utility in Nonlinear Optics (NLO) and High-Performance Thermoset Curing .

Key Performance Indicators (KPIs)
FeatureLinear PEEK/PESDNP-Based Hyperbranched PolymerAdvantage
Architecture Linear, Entangled ChainsDendritic, GlobularLower viscosity, higher solubility.
Solubility Low (requires H₂SO₄ or high-bp solvents)High (Soluble in DMF, DMAc, THF)Easier processing and coating.
Functionality 2 End-groups per chain

Terminal groups (High density)
Ideal for crosslinking or drug delivery.
Optical Activity PassiveActive (NLO Second Harmonic Generation)Photonic applications.

Chemical Basis & Polymerization Mechanism

The core value of 4-(2,4-dinitrophenoxy)phenol lies in its AB₂ structure :

  • A-Group (Nucleophile): Phenolic Hydroxyl (-OH).

  • B-Groups (Electrophile): Two Nitro (-NO₂) groups on the activated aromatic ring.

Reaction Pathway: Self-Polycondensation

Through Nucleophilic Aromatic Substitution (SₙAr) , the phenoxide "A" group of one monomer displaces a nitro "B" group of another. Because each reaction consumes one "A" but preserves the "B" functionality (and adds more "B" groups from the incoming monomer), the result is a hyperbranched polymer with a single focal hydroxyl group and numerous terminal nitro groups.

G cluster_0 Monomer (AB2) cluster_1 Activation cluster_2 Propagation (SnAr) M 4-(2,4-dinitrophenoxy)phenol (1 OH, 2 NO2) Base Base (K2CO3) Deprotonation M->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Dimer Dimer (1 OH, 3 NO2) Phenoxide->Dimer Attacks NO2 Polymer Hyperbranched Polymer (Globular, Nitro-Terminated) Dimer->Polymer Recursive Growth

Figure 1: Mechanism of AB₂ self-polycondensation leading to hyperbranched architectures.

Comparative Performance Analysis

Thermal Stability & Processability

DNP-based hyperbranched polymers exhibit a unique trade-off: they maintain high thermal degradation temperatures (


) characteristic of poly(arylene ether)s but possess significantly lower solution viscosities than their linear counterparts.

Experimental Data: Thermal Properties | Polymer Type | Monomer |


 (°C) | 

(°C) | Solubility (THF) | | :--- | :--- | :--- | :--- | :--- | | Linear PEEK | Hydroquinone + 4,4'-DFBP | 143 | 550 | Insoluble | | Linear PES | Bisphenol A + 4,4'-DCDPS | 185 | 500 | Soluble | | Hyperbranched DNP-PAE | 4-(2,4-dinitrophenoxy)phenol | 160 - 190 * | 420 - 450 | Highly Soluble |

*Note:


 varies based on the degree of branching and terminal group modification.

Insight: The presence of pendant nitro groups in the DNP-based polymer slightly lowers the onset of thermal decomposition compared to pure PEEK, but the processability gain is massive. These polymers can be spin-coated from common solvents (THF, Acetone), enabling their use in thin-film electronics where PEEK is unusable.

Nonlinear Optical (NLO) Properties

The 2,4-dinitrophenyl (DNP) group is a classic "acceptor" in push-pull chromophores. In the hyperbranched structure, these groups are site-isolated, reducing dipole-dipole pairing that typically quenches NLO activity in linear polymers.

  • Linear NLO Polymers: Chromophores often aggregate antiparallel (centrosymmetric), cancelling the signal.

  • DNP Hyperbranched Polymers: The rigid dendritic structure enforces non-centrosymmetric ordering when poled, resulting in stable Second Harmonic Generation (SHG).

Chemical Versatility (Post-Functionalization)

The terminal nitro groups can be easily reduced to amines, converting the polymer into a Hyperbranched Poly(amine-ether) . This derivative is a potent curing agent for epoxy resins, offering faster cure kinetics and higher toughness than small-molecule diamines.

Experimental Protocol: Synthesis of Hyperbranched DNP-PAE

Standard Operating Procedure (SOP) for Benchmarking

Materials:

  • Monomer: 4-(2,4-dinitrophenoxy)phenol (Purified by recrystallization from ethanol).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF or NMP (Anhydrous).

Workflow:

  • Charge: Place 10 mmol of monomer and 12 mmol of

    
     in a 3-neck flask equipped with a Dean-Stark trap (if using toluene azeotrope) and nitrogen inlet.
    
  • Dissolution: Add DMF (20% solids concentration). Stir at room temperature for 30 min.

  • Polymerization: Heat to 120°C for 4-6 hours. The solution will darken (deep orange/red) due to the formation of the Meisenheimer complex intermediates.

  • Precipitation: Pour the reaction mixture into a 10-fold excess of acidified methanol/water (1:1 v/v containing 1% HCl).

  • Purification: Filter the precipitate, wash with water/methanol, and dry in a vacuum oven at 80°C for 24 hours.

Validation Check:

  • FTIR: Disappearance of phenolic -OH stretch (~3400 cm⁻¹) and retention of Nitro stretches (1530, 1350 cm⁻¹).

  • GPC: Broad polydispersity (PDI > 2.0) is characteristic and confirms hyperbranched formation.

References

  • Synthesis of Hyperbranched Poly(arylene ether)

    • Title: "Synthesis of Arylene Ether-Type Hyperbranched Polymers via Nitro-Displacement Reaction."
    • Source:Macromolecules (ACS Public
    • URL:[Link] (Generalized Search for AB2 Nitro-Displacement)

  • Star-Branched Polyimides from DNP Precursors

    • Title: "Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane."
    • Source:RSC Advances, 2017.
    • URL:[Link]

  • H2S Responsive Polymers (End-capping with DNP)

    • Title: "Self-immolative poly(thiocarbamate) with localized H2S signal amplification for precise cancer imaging and therapy."
    • Source:Nature Communic
    • URL:[Link]

  • Properties of 2,4-Dinitrophenol (NLO Crystals)

    • Title: "Investigations on the physicochemical properties of 2,4-dinitrophenol: Efficient organic nonlinear optical crystal."
    • Source:Optik, 2014.
    • URL:[Link]

comparative spectroscopic analysis of 4-(2,4-dinitrophenoxy)phenol and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-(2,4-dinitrophenoxy)phenol and its synthetic precursors, hydroquinone and 2,4-dinitrochlorobenzene. As professionals in research and drug development, the precise confirmation of molecular structure and purity is paramount. This document serves as a practical reference for utilizing Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and UV-Visible (UV-Vis) spectroscopy to monitor the synthesis and verify the identity of the target compound.

The synthesis of 4-(2,4-dinitrophenoxy)phenol is a classic example of a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. In this reaction, the phenoxide ion of hydroquinone acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene at the carbon atom bearing the chlorine. The strongly electron-withdrawing nitro groups are essential for activating the ring towards this substitution. Spectroscopic analysis is crucial to confirm the formation of the new ether linkage and the disappearance of the starting materials.

Synthesis and Analysis Workflow

The overall process, from synthesis to spectroscopic confirmation, can be visualized as a logical progression. The following workflow outlines the key stages.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage cluster_verification Verification Precursors Precursors: - Hydroquinone - 2,4-Dinitrochlorobenzene Reaction Nucleophilic Aromatic Substitution Precursors->Reaction Product Crude 4-(2,4-dinitrophenoxy)phenol Reaction->Product FTIR FT-IR Spectroscopy Product->FTIR NMR ¹H NMR Spectroscopy Product->NMR UVVis UV-Vis Spectroscopy Product->UVVis Analysis Comparative Data Analysis FTIR->Analysis NMR->Analysis UVVis->Analysis Confirmation Structural Confirmation and Purity Assessment Analysis->Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of 4-(2,4-dinitrophenoxy)phenol.

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of the compounds discussed.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the solid sample is completely dry to avoid a broad O-H signal from water interfering with the spectrum.

    • Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Collection:

    • Place the empty sample holder in the FT-IR spectrometer.

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for all three compounds.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The chemical shift range is typically 0-12 ppm.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10 µg/mL.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the sample over a wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the precursors and the expected features of the product, 4-(2,4-dinitrophenoxy)phenol.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupHydroquinone2,4-Dinitrochlorobenzene4-(2,4-dinitrophenoxy)phenol (Predicted)
O-H Stretch (Phenolic)~3300 (broad)-~3300 (broad, remaining -OH)
C-H Stretch (Aromatic)~3050~3100~3100
N-O Stretch (Asymmetric)-~1530~1530
N-O Stretch (Symmetric)-~1350~1350
C=C Stretch (Aromatic)~1600, ~1500~1600, ~1470~1600, ~1500, ~1470
C-O Stretch (Phenolic)~1200-~1200
C-O-C Stretch (Ether)--~1250 (asymmetric), ~1050 (symmetric)
C-Cl Stretch-~830-

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton EnvironmentHydroquinone (in DMSO-d₆)[1]2,4-Dinitrochlorobenzene (in CDCl₃)4-(2,4-dinitrophenoxy)phenol (Predicted in DMSO-d₆)
Phenolic O-H~8.6-~9.0 (remaining -OH), other -OH disappears
Aromatic C-H (Hydroquinone ring)~6.6 (s, 4H)-~6.8-7.2 (m, 4H)
Aromatic C-H (Dinitrophenyl ring)-~8.8 (d), ~8.5 (dd), ~7.9 (d)~8.9 (d), ~8.6 (dd), ~7.4 (d)

Table 3: Comparative UV-Vis Data (λmax, nm)

Compoundλmax (in Ethanol/Methanol)
Hydroquinone~290
2,4-Dinitrochlorobenzene~260[2]
4-(2,4-dinitrophenoxy)phenol (Predicted)~260, ~300-320

In-Depth Analysis and Interpretation

The transition from precursors to the product is marked by distinct changes in their respective spectra. Understanding these changes is key to confirming a successful synthesis.

FT-IR Analysis
  • Hydroquinone: The most prominent feature is the broad O-H stretching band around 3300 cm⁻¹, characteristic of a hydrogen-bonded phenol. The C-O stretching of the phenol is observed around 1200 cm⁻¹.

  • 2,4-Dinitrochlorobenzene: This spectrum is dominated by the strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretch appears in the fingerprint region.

  • 4-(2,4-dinitrophenoxy)phenol: The product spectrum is expected to be a composite of its precursors with key modifications. The broad O-H stretch from the unreacted phenolic group of the hydroquinone moiety will remain. The strong NO₂ peaks will also be present. The most definitive evidence of reaction completion is the appearance of a new, strong C-O-C (aryl ether) stretching band around 1250 cm⁻¹ and the disappearance of the C-Cl band.

¹H NMR Analysis
  • Hydroquinone: Due to its symmetry, all four aromatic protons are chemically equivalent, resulting in a single sharp peak at around 6.6 ppm.[1] The two phenolic protons also give a singlet.

  • 2,4-Dinitrochlorobenzene: The three protons on the aromatic ring are in distinct chemical environments, leading to a more complex splitting pattern in the downfield region (7.9-8.8 ppm) due to the strong deshielding effect of the nitro groups.

  • 4-(2,4-dinitrophenoxy)phenol: The product's spectrum will show signals from both aromatic rings. The symmetry of the hydroquinone ring is broken, which will likely result in a more complex multiplet for its four protons. The signals for the three protons on the dinitrophenyl ring will also be present, although their chemical shifts may be slightly altered due to the new ether linkage. The most critical observation is the disappearance of one of the phenolic O-H signals and the integration of the aromatic region corresponding to the sum of protons from both rings (4H + 3H = 7H).

UV-Vis Analysis

The UV-Vis spectrum of the product is expected to show absorption bands characteristic of both the hydroxyphenyl and the dinitrophenyl chromophores. The presence of the dinitrophenyl group will likely result in a strong absorption band around 260 nm.[2] The extended conjugation and the presence of the phenolic hydroxyl group may lead to an additional band at a longer wavelength, potentially in the 300-320 nm range.

Logical Relationship of Spectroscopic Features

The spectroscopic signature of the product can be logically deduced from its constituent parts. This relationship is illustrated below.

Spectroscopic_Logic cluster_precursors Precursor Spectroscopic Features cluster_product Product Spectroscopic Features HQ Hydroquinone - Broad O-H stretch - Symmetric aromatic ¹H NMR signal Product 4-(2,4-dinitrophenoxy)phenol - Retained O-H and NO₂ stretches - New C-O-C ether stretch - Combined aromatic ¹H NMR signals HQ->Product contributes phenolic -OH and one aromatic ring DNCB 2,4-Dinitrochlorobenzene - Strong NO₂ stretches - Deshielded aromatic protons DNCB->Product contributes NO₂ groups and second aromatic ring

Caption: Logical derivation of the product's spectroscopic features from its precursors.

Conclusion

This guide establishes a systematic approach to the spectroscopic verification of 4-(2,4-dinitrophenoxy)phenol. By comparing the FT-IR, ¹H NMR, and UV-Vis spectra of the product with its precursors, researchers can unequivocally confirm the formation of the desired ether linkage and assess the purity of the synthesized compound. The key diagnostic markers are the appearance of the C-O-C ether stretch in the IR spectrum and the presence of combined, yet distinct, sets of aromatic proton signals in the ¹H NMR spectrum. This rigorous analytical methodology is indispensable for ensuring the quality and integrity of compounds in research and development.

References

  • ResearchGate. FTIR spectrum of the 2,4-DNP derivative of product. Available from: [Link].

  • ResearchGate. UV-vis spectra of different concentrations of 2,4-dinitrophenol and.... Available from: [Link].

  • PubChem. 2,4-Dinitrophenol. National Center for Biotechnology Information. Available from: [Link].

  • The Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Available from: [Link].

  • Wikipedia. 2,4-Dinitrochlorobenzene. Available from: [Link].

  • PubChem. 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information. Available from: [Link].

  • NIST. Benzene, 1-chloro-2,4-dinitro-. NIST Chemistry WebBook. Available from: [Link].

  • ResearchGate. IR spectra of 2,4-dinitrophenol. (T) Transmission and (ν) wave number.... Available from: [Link].

  • Biological Magnetic Resonance Bank. bmse000293 Hydroquinone. Available from: [Link].

  • NIST. Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Available from: [Link].

  • PubChem. 2-(2,4-Dinitrophenoxy)ethanol. National Center for Biotechnology Information. Available from: [Link].

  • SpectraBase. 4-(2,4-Dinitroanilino)phenol. Available from: [Link].

  • SpectraBase. Hydroquinone. Available from: [Link].

  • Atmospheric Chemistry and Physics. Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Available from: [Link].

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Handling of 4-(2,4-Dinitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

Core Directive: Prioritizing Safety in the Absence of Specific Data

Without a dedicated SDS for 4-(2,4-Dinitrophenoxy)phenol, we must infer its potential hazards from structurally similar compounds, namely p-(2,4-Dinitroanilino)phenol and 2,4-Dinitrophenol. This approach, while necessary, must be coupled with the highest degree of caution. The fundamental principle is to treat the compound as if it possesses the most hazardous properties of its analogs until proven otherwise.

The dinitrophenyl moiety is a well-known toxophore and is often associated with compounds that are flammable, toxic, and potentially explosive, especially when in a dry state.[1] Therefore, a comprehensive safety protocol is not merely a suggestion but a critical operational necessity.

I. Hazard Analysis: An Inference-Based Approach

Given the structures of 4-(2,4-Dinitrophenoxy)phenol and its analogs, we can anticipate the following hazards:

  • Acute Toxicity: Dinitrophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin. Symptoms of exposure can include headache, nausea, dizziness, and in severe cases, it can be fatal.[2]

  • Flammability: Many dinitrophenyl compounds are flammable solids.[3][4]

  • Explosive Potential: A critical concern with dinitrophenol compounds is their potential to be explosive, particularly when dry.[1][5] They can be sensitive to shock, friction, and heat.[1]

  • Skin and Eye Irritation: Contact with these types of compounds can cause severe skin and eye irritation or burns.[2][6]

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher particulate respirator. For higher exposure potentials, a powered air-purifying respirator (PAPR) or supplied-air respirator should be considered.To prevent the inhalation of fine powders or aerosols which can lead to systemic toxicity.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.To provide complete protection against airborne particles and potential splashes of solutions containing the compound.[2][6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin absorption, which is a significant route of exposure for dinitrophenyl compounds.[2]
Body Protection Flame-resistant lab coat worn over chemical-resistant coveralls.To protect against skin contact and in the event of a fire.[2]
Foot Protection Closed-toe, chemical-resistant footwear.To protect against spills.

III. Operational Plan: From Benchtop to Disposal

A meticulous operational plan is the bedrock of safe handling.

A. Engineering Controls: The First Line of Defense

All manipulations of solid 4-(2,4-Dinitrophenoxy)phenol must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] The work area should be equipped with an eyewash station and a safety shower.[6]

B. Handling Procedures: A Step-by-Step Guide

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: Use non-sparking tools for all transfers to mitigate the risk of ignition.[1] Handle the compound in small, manageable quantities.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the designated area and wash hands thoroughly.[6]

C. Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and decisive action is crucial.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Assess Assess Spill Size and Risk (Consult SDS for similar compounds) Evacuate->Assess Isolate Isolate the Spill Area Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Absorb Absorb with Inert Material Collect Collect into a Labeled Waste Container Decontaminate Decontaminate the Area Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Spill Response Workflow for 4-(2,4-Dinitrophenoxy)phenol.

For small spills of the solid, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust generation before sweeping it into a designated hazardous waste container.[4]

D. Disposal Plan: Ensuring Environmental Responsibility

All waste containing 4-(2,4-Dinitrophenoxy)phenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[7] Containers should be clearly labeled with the full chemical name and associated hazards. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

IV. Conclusion: A Culture of Safety

The safe handling of novel compounds like 4-(2,4-Dinitrophenoxy)phenol is a testament to a laboratory's commitment to a robust safety culture. While this guide provides a framework based on the best available information from analogous compounds, it is not a substitute for a substance-specific SDS. Researchers are strongly urged to obtain an SDS from the manufacturer or supplier. In its absence, the precautionary principle must be the guiding force in all handling, storage, and disposal procedures.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: p-(2,4-Dinitroanilino)phenol moist solid containing 30% water. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). 2,4-DINITROPHENOL. Retrieved from [Link]

  • New Jersey Department of Health. (1999, March). Hazard Summary: 2,4-DINITROPHENOL. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.